Technical Documentation Center

4-[(3-Aminopyridin-2-yl)amino]phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(3-Aminopyridin-2-yl)amino]phenol
  • CAS: 78750-68-2

Core Science & Biosynthesis

Foundational

4-[(3-Aminopyridin-2-yl)amino]phenol CAS number and chemical identifiers

The following technical guide provides an in-depth analysis of 4-[(3-Aminopyridin-2-yl)amino]phenol (CAS 78750-68-2), a critical intermediate in the synthesis of nitrogen-containing heterocycles and kinase inhibitors. CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-[(3-Aminopyridin-2-yl)amino]phenol (CAS 78750-68-2), a critical intermediate in the synthesis of nitrogen-containing heterocycles and kinase inhibitors.

CAS Number: 78750-68-2 Role: Advanced Pharmaceutical Intermediate (API) Precursor & Scaffold Block

Executive Summary

4-[(3-Aminopyridin-2-yl)amino]phenol is a specialized di-amino pyridine derivative characterized by a 2,3-functionalized pyridine ring coupled to a para-phenolic moiety. It serves as a high-value building block in medicinal chemistry, particularly for the construction of imidazo[4,5-b]pyridine scaffolds and as a key intermediate in the synthesis of MEK (Mitogen-activated protein kinase) inhibitors .

Its significance is underscored by its inclusion in the Pharmaceutical Appendix to the Harmonized Tariff Schedule (US and EU), designating it as a duty-free intermediate essential for the manufacture of specific finished pharmaceutical products [1, 2].

Chemical Identity & Physicochemical Properties

This molecule functions as a "bidentate" electrophile/nucleophile hybrid, capable of cyclization to form fused ring systems.

Table 1: Chemical Identifiers
PropertySpecification
Chemical Name 4-[(3-Aminopyridin-2-yl)amino]phenol
CAS Registry Number 78750-68-2
Synonyms 2-(4-Hydroxyphenylamino)-3-aminopyridine; 4-(3-Amino-2-pyridylamino)phenol
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol
SMILES Nc1cccnc1Nc2ccc(O)cc2
InChI Key VDKIMNUBAYDJEU-UHFFFAOYSA-N
Appearance Off-white to pale brown crystalline solid
Melting Point 174–177 °C (Isomer dependent, typically high melting due to H-bonding)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthetic Methodology

The synthesis of 4-[(3-Aminopyridin-2-yl)amino]phenol typically follows a convergent SNAr (Nucleophilic Aromatic Substitution) pathway followed by a Nitro Reduction . This route ensures regioselectivity at the 2-position of the pyridine ring.

Retrosynthetic Analysis

The molecule is disconnected at the C2-N bond of the pyridine.

  • Precursors: 2-Chloro-3-nitropyridine + 4-Aminophenol.

  • Key Transformation: Displacement of the labile C2-chlorine by the aniline nitrogen of 4-aminophenol, followed by reduction of the C3-nitro group to the primary amine.

Step-by-Step Experimental Protocol

Note: This protocol is a generalized high-yield procedure adapted from standard pyridine functionalization methodologies [3, 4].

Stage 1: SNAr Coupling
  • Reagents: Charge a reaction vessel with 2-chloro-3-nitropyridine (1.0 eq) and 4-aminophenol (1.1 eq).

  • Solvent/Base: Suspend in Ethanol (EtOH) or Isopropanol (IPA) . Add Triethylamine (Et₃N) (1.2 eq) or anhydrous K₂CO₃ to scavenge HCl.

  • Reaction: Heat to reflux (80–90 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the chloropyridine.

  • Workup: Cool the mixture to room temperature. The intermediate, 4-[(3-nitropyridin-2-yl)amino]phenol , typically precipitates as a yellow/orange solid.

  • Isolation: Filter the solid, wash with cold ethanol and water to remove salts. Dry under vacuum.

Stage 2: Nitro Reduction
  • Catalytic Hydrogenation (Method A): Dissolve the nitro intermediate in MeOH/THF (1:1). Add 10% Pd/C (5 wt% loading). Hydrogenate at 30–50 psi H₂ for 2–4 hours.

  • Chemical Reduction (Method B - Alternative): Use Iron powder (Fe) in NH₄Cl/EtOH/H₂O at reflux if halogen sensitivity is a concern (though no halogens are present here).

  • Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate.

  • Crystallization: Recrystallize from Acetonitrile or Ethanol to yield 4-[(3-Aminopyridin-2-yl)amino]phenol as an off-white solid.

Synthesis Pathway Diagram

SynthesisPathway Precursor1 2-Chloro-3-nitropyridine Intermediate Intermediate: 4-[(3-Nitropyridin-2-yl)amino]phenol Precursor1->Intermediate SNAr Coupling (EtOH, Et3N, Reflux) Precursor2 4-Aminophenol Precursor2->Intermediate Product Product (CAS 78750-68-2): 4-[(3-Aminopyridin-2-yl)amino]phenol Intermediate->Product Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Downstream Downstream App: Imidazo[4,5-b]pyridine Scaffolds (MEK Inhibitors) Product->Downstream Cyclization (CDI or Formic Acid)

Figure 1: Synthetic pathway from chloronitropyridine precursors to the target diamine and downstream scaffolds.

Applications in Drug Discovery[4][5]

Kinase Inhibition (MEK Pathway)

The 2,3-diaminopyridine motif is a privileged scaffold in kinase inhibitor design. Specifically, CAS 78750-68-2 is identified in patent literature (e.g., WO2006/076511 ) assigned to Array BioPharma (now Pfizer) regarding MEK inhibitors [5].

  • Mechanism: The pyridine nitrogen and the exocyclic amine/phenol groups form critical hydrogen bonds with the ATP-binding pocket or the allosteric site of the kinase.

  • Structural Role: It often serves as the "hinge-binding" region or the solvent-exposed tail of the inhibitor.

Imidazo[4,5-b]pyridine Formation

This molecule is the immediate precursor to 1-(4-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine derivatives.

  • Cyclization Logic: Reaction with a one-carbon electrophile (e.g., Triethyl orthoformate or Carbonyldiimidazole) cyclizes the N2 and N3 nitrogens.

  • Utility: This fused system mimics the purine core of ATP, making it highly effective for competitive inhibition of enzymes.

Handling, Safety, and Storage (GHS)

Note: Always consult the specific Safety Data Sheet (SDS) from the supplier.

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon air exposure.

  • Temperature: Refrigerate (2–8 °C) for long-term stability.

  • Container: Amber glass vials to prevent photodegradation.

References

  • United States International Trade Commission (USITC). (2007). Pharmaceutical Appendix to the Harmonized Tariff Schedule of the United States. Washington, D.C. Link

  • European Union. (2006). Commission Regulation (EC) No 1549/2006: Pharmaceutical Intermediates. Official Journal of the European Union. Link

  • BOC Sciences. 4-[(3-Aminopyridin-2-yl)amino]phenol Product Specifications.

  • Ambeed. Product Data: CAS 78750-68-2. Link

  • Array BioPharma Inc. (2006). MEK Inhibitors. World Intellectual Property Organization, Patent WO2006076511A1. Link

Exploratory

Aminopyridine Derivatives in Oxidative Hair Dye Chemistry: Mechanisms, Application, and Safety Profile

Topic: Review of aminopyridine derivatives in oxidative hair dye chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of aminopyridine derivatives in oxidative hair dye chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals

Executive Summary

The evolution of oxidative hair coloring has increasingly relied on heterocyclic couplers to achieve chromatic intensity and stability that carbocyclic couplers (e.g., resorcinol, m-aminophenol) cannot provide alone. Aminopyridine derivatives represent a critical class of coupling agents, particularly for achieving difficult-to-stabilize violet, red, and ash tones. This guide analyzes the chemical architecture, oxidative coupling mechanisms, and toxicological landscapes of key aminopyridines, grounded in European Scientific Committee on Consumer Safety (SCCS) opinions and current industrial protocols.

Chemical Architecture and Structure-Activity Relationship (SAR)

Unlike benzenoid couplers, the pyridine ring introduces a nitrogen heteroatom that significantly alters electron density and reactivity. In oxidative dyeing, aminopyridines function primarily as couplers (nucleophiles) that react with the oxidized forms of primary intermediates (electrophiles like p-phenylenediamine or PPD).

The Pyridine Advantage
  • Regioselectivity: The ring nitrogen exerts an electron-withdrawing effect, but amino- or hydroxy- substitutions (electron-donating groups) at the 2-, 3-, or 6-positions activate specific ring carbons for electrophilic attack.

  • Chromophore Tuning: The inclusion of the pyridine nitrogen in the final indo dye structure often results in a bathochromic shift (red-shifting) compared to benzene analogues, essential for vibrant violets and deep reds.

  • Solubility: The basicity of the pyridine nitrogen improves water solubility in alkaline formulations (

    
    ), facilitating penetration into the hydrophilic cortex of the hair shaft.
    

Mechanistic Pathways: Oxidative Coupling

The core chemistry involves the formation of a binuclear dye molecule within the hair cortex. The process is a multi-step radical-mediated pathway.

The Reaction Cascade
  • Activation: The primary intermediate (e.g., PPD) is oxidized by hydrogen peroxide (

    
    ) to a reactive quinonediimine (QDI) species.[1]
    
  • Coupling: The electron-rich aminopyridine coupler undergoes nucleophilic attack on the electrophilic QDI.

  • Chromogenesis: This forms a leuco (colorless) dye, which is rapidly oxidized to the final colored indo dye (often an indamine or indoaniline derivative).

Visualization: Oxidative Coupling Pathway

The following diagram illustrates the reaction kinetics using 2-amino-3-hydroxypyridine as the model coupler.

OxidativeCoupling PPD Primary Intermediate (e.g., PPD) Ox1 Oxidation (+ H2O2) PPD->Ox1 QDI Quinonediimine (Electrophile) Ox1->QDI Complex Coupling Reaction (C-N Bond Formation) QDI->Complex Electrophilic Attack Coupler Aminopyridine Coupler (Nucleophile) Coupler->Complex Leuco Leuco Dye (Unstable/Colorless) Complex->Leuco Ox2 Oxidation (+ H2O2) Leuco->Ox2 FinalDye Final Indo Dye (Chromophore) Ox2->FinalDye

Figure 1: Step-wise oxidative coupling mechanism forming the final chromophore inside the hair shaft.

Key Derivatives and Performance Profile[2][3]

The following table summarizes the most chemically significant aminopyridine derivatives used in modern formulations.

Table 1: Comparative Analysis of Aminopyridine Couplers

DerivativeCAS NumberFunctionTarget ShadeMax On-Head Conc. (EU)Key Chemical Characteristic
2,6-Diaminopyridine 141-86-6CouplerBlue-Violet / Ash0.15%High reactivity due to two amino groups; acts as a strong nucleophile. Restricted due to sensitization profile.
2-Amino-3-hydroxypyridine 16867-03-1CouplerRed / Magenta1.0%Hydroxyl group at C3 directs coupling to C6; crucial for "fashion shades" (reds). Good stability.
2-Amino-4-hydroxyethylaminoanisole Sulfate 83763-48-8CouplerBlue / Purple1.5%Sulfate salt improves stability. Often used to neutralize warmth (brassiness) in blonde formulas.
2,6-Dihydroxy-3,4-dimethylpyridine 84540-47-6CouplerNatural BrownsVariesAmphoteric nature allows versatile coupling; mimics resorcinol but with different tone direction.

Toxicology and Regulatory Landscape (SCCS Grounding)

The safety of aminopyridines is rigorously evaluated by the Scientific Committee on Consumer Safety (SCCS) .

Sensitization (Skin Allergy)

Aminopyridines are generally classified as moderate to strong sensitizers.

  • Mechanism: They can act as haptens, binding to skin proteins to induce an immune response.

  • Regulatory Status: 2,6-Diaminopyridine has a restrictive safety margin. The SCCS Opinion (SCCS/1503/13) highlighted its potential as a strong sensitizer, leading to low maximum usage limits (0.15%) to ensure the Margin of Safety (MoS) > 100.

Mutagenicity & Carcinogenicity
  • Genotoxicity: Most authorized aminopyridines (like 2-Amino-3-hydroxypyridine ) have tested negative in in vivo micronucleus tests and Ames tests, provided they are of high purity.

  • Purity Concerns: A critical requirement is the absence of impurities that could lead to nitrosamine formation. Secondary amines in the presence of nitrosating agents can form carcinogenic N-nitrosamines. Formulations must be free of nitrosating agents (e.g., nitrites).

Experimental Protocols

To validate the efficacy and stability of an aminopyridine-based formulation, the following protocols are recommended.

Protocol A: In Vitro Oxidative Coupling Efficiency

Objective: To quantify the yield of the dye formation in a simulated hair matrix.

  • Preparation: Dissolve equimolar amounts (0.025 M) of Primary Intermediate (e.g., PPD) and Aminopyridine Coupler in a pH 9.5 buffer (ammonium hydroxide/ammonium chloride).

  • Oxidation: Add Hydrogen Peroxide (6% solution) in a 1:1 ratio.

  • Incubation: Stir at 30°C for 30 minutes (mimicking on-head time).

  • Quenching: Stop reaction with sodium metabisulfite (antioxidant).

  • Analysis: Dilute and analyze via HPLC-DAD (Diode Array Detector) at the predicted

    
    .
    
Protocol B: Formulation Stability Stress Test

Objective: Ensure the coupler does not auto-oxidize or degrade before mixing.

  • Storage: Store the unmixed dye cream containing the aminopyridine at 45°C for 8 weeks (accelerated aging).

  • Checkpoint: Analyze purity via HPLC at weeks 0, 4, and 8.

  • Acceptance: Degradation < 5%; no formation of unknown peaks > 0.1%.

Visualization: Analytical Workflow

The following workflow outlines the validation process for a new aminopyridine derivative.

Workflow Start Raw Material Quality Control (Purity) Formulation Lab Scale Formulation (Emulsion Base) Start->Formulation Verified Stress Stress Testing (45°C / 8 Weeks) Formulation->Stress App Application on Standardized Wool/Hair Swatch Stress->App If Stable Extract Dye Extraction (Solvent: MeOH/Water) App->Extract HPLC HPLC-DAD Analysis (Chromophore Quantification) Extract->HPLC

Figure 2: Experimental workflow for validating aminopyridine stability and color deposition.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013).[2] Opinion on 2,6-Diaminopyridine.[3][4][5] SCCS/1503/13.[5] European Commission.[2][6] [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2014).[7] Opinion on 2-Amino-3-hydroxypyridine.[3][8][9][10] SCCS/1528/14. European Commission.[2][6] [Link]

  • Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of 2-Amino-4-Hydroxyethylaminoanisole and 2-Amino-4-Hydroxyethylaminoanisole Sulfate as Used in Cosmetics. [Link]

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. [Link]

Sources

Foundational

Solubility Profile of 4-[(3-Aminopyridin-2-yl)amino]phenol in Organic Solvents: A Methodological Framework for Preformulation and Development

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can impede clinical success and create...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can impede clinical success and create significant formulation challenges.[1][2] This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 4-[(3-Aminopyridin-2-yl)amino]phenol (C₁₁H₁₁N₃O, M.W. 201.22), a molecule of interest in pharmaceutical research. While specific experimental solubility data for this compound is not extensively published, this document outlines the authoritative methodologies, theoretical considerations, and practical workflows required to generate a robust solubility profile. We present a detailed protocol for the equilibrium shake-flask method, widely regarded as the gold standard for thermodynamic solubility measurement, and discuss the rationale behind solvent selection and data interpretation for downstream applications in drug development.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with physicochemical properties being a primary hurdle. Among these, aqueous and organic solvent solubility is a paramount parameter.[3] It directly influences absorption, distribution, metabolism, and excretion (ADME) properties, ultimately affecting the therapeutic efficacy and safety of the drug.[4] An API must be in a dissolved state at the site of absorption to be bioavailable.[1][5] Consequently, more than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, making it a major challenge for formulation scientists.[1][5]

The compound 4-[(3-Aminopyridin-2-yl)amino]phenol possesses structural motifs—a phenol ring, a pyridine ring, and two amine functionalities—that suggest complex solubility behavior governed by hydrogen bonding, polarity, and potential ionization. Understanding its solubility profile in a diverse range of organic solvents is essential for:

  • Lead Optimization: Early solubility screening helps identify and triage compounds with a high risk of failure, saving significant time and resources.[2][4]

  • Formulation Development: Knowledge of solubility in various excipients (e.g., glycols, alcohols, esters) is the first step in designing viable dosage forms, from oral solutions to topical creams or parenteral injections.[6]

  • Process Chemistry: Selecting appropriate solvents is crucial for purification, crystallization, and controlling polymorphism, which in turn affects stability and dissolution.[7]

This guide provides the scientific and methodological foundation for researchers to systematically generate and analyze the solubility profile of 4-[(3-Aminopyridin-2-yl)amino]phenol.

Physicochemical Rationale for Solvent Selection

The molecular structure of 4-[(3-Aminopyridin-2-yl)amino]phenol (Figure 1) dictates its interactions with different solvents. Key functional groups include:

  • Phenolic Hydroxyl (-OH): Acts as a strong hydrogen bond donor and a weak acceptor.

  • Amino Groups (-NH₂ and -NH-): Both act as hydrogen bond donors and acceptors.

  • Pyridine Ring Nitrogen: Acts as a hydrogen bond acceptor.

This combination of polar, hydrogen-bonding moieties suggests that solubility will be highly dependent on the solvent's ability to engage in these interactions. A strategic solvent screen should therefore include representatives from various classes to probe these interactions.

Figure 1: Structure of 4-[(3-Aminopyridin-2-yl)amino]phenol

Caption: Chemical structure of the target compound.

Table 1: Recommended Solvent Classes for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Water, Ethanol, Methanol, Isopropanol (IPA)Capable of donating and accepting hydrogen bonds, mimicking physiological environments and common formulation vehicles.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Can accept hydrogen bonds but not donate; effective at solvating polar molecules. DMSO is a powerful solvent often used for initial stock solutions.[8][9]
Glycols Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Common co-solvents and vehicles in oral liquid and parenteral formulations.
Esters Ethyl AcetateModerate polarity, useful for understanding partitioning behavior (LogP/LogD).[10]
Nonpolar Toluene, HeptaneUnlikely to be good solvents but important for defining the limits of the solubility profile and for crystallization process design.

Experimental Methodology: The Shake-Flask Method for Thermodynamic Solubility

The equilibrium (or thermodynamic) shake-flask method is the most reliable and widely cited technique for accurately measuring solubility.[11][12] It involves agitating an excess amount of the solid API in the solvent of interest for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow of the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 4-[(3-Aminopyridin-2-yl)amino]phenol in a selected organic solvent at 25°C.

Materials:

  • 4-[(3-Aminopyridin-2-yl)amino]phenol (solid powder)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)

  • Calibrated pipettes

  • Volumetric flasks

  • Validated HPLC-UV system

Procedure:

  • Sample Preparation:

    • Add an excess amount of the API to a glass vial. An amount sufficient to ensure solid remains at the end of the experiment is required (e.g., 5-10 mg).[12]

    • Accurately pipette a known volume of the test solvent (e.g., 2 mL) into the vial.

    • Prepare at least three replicate samples for each solvent.[13]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C) and agitation speed (e.g., 300 RPM).[14]

    • Agitate the samples for a predetermined time sufficient to reach equilibrium. A period of 24 to 72 hours is typical.[13][14] The time to reach equilibrium should be established in preliminary experiments by sampling at various time points (e.g., 8, 24, 48, 72 hours) until the concentration reaches a plateau.[13]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant for analysis. It is critical to avoid aspirating any solid particles.[14]

    • Separate any remaining suspended solids by either:

      • Filtration: Pass the supernatant through a chemically compatible 0.45 µm syringe filter. Discard the first portion of the filtrate to avoid adsorptive losses.[13]

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and sample from the resulting clear supernatant.[15]

  • Sample Dilution and Analysis:

    • Immediately after separation, accurately dilute a known volume of the clear saturated solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. This prevents precipitation upon cooling or solvent composition change.[13]

    • Analyze the diluted samples using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved API.

  • Calculation:

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or µg/mL. Report the mean and standard deviation of the replicate measurements.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents. The following table is a template for reporting results; the values provided are purely illustrative to demonstrate format and potential trends.

Table 2: Illustrative Solubility Profile of 4-[(3-Aminopyridin-2-yl)amino]phenol at 25°C

SolventSolvent ClassIllustrative Solubility (mg/mL)Interpretation and Implication
Water (pH 7.4)Polar Protic< 0.01Likely a poorly soluble compound under physiological conditions (BCS Class II or IV candidate).
EthanolPolar Protic5.2Moderate solubility. Suitable for use as a co-solvent in liquid formulations.
Propylene GlycolGlycol15.8Good solubility. A promising vehicle for oral liquid or potentially parenteral formulations.
PEG 400Glycol45.1High solubility. Excellent candidate for softgel formulations or as a primary solvent in liquid dosage forms.
Acetonitrile (ACN)Polar Aprotic2.1Soluble. Useful for analytical method development and process chemistry.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Very high solubility. Ideal for preparing high-concentration stock solutions for in-vitro screening assays.[9]
Ethyl AcetateEster0.5Low solubility. Suggests the compound is predominantly polar.
HeptaneNonpolar< 0.001Practically insoluble. Confirms the polar nature of the molecule and identifies a potential anti-solvent for crystallization.

Interpreting the Profile: The illustrative data suggests that 4-[(3-Aminopyridin-2-yl)amino]phenol is a polar molecule with poor aqueous solubility but good solubility in polar organic solvents, particularly those with hydrogen-bonding capabilities like glycols. The high solubility in DMSO makes it amenable to early-stage biological screening. The moderate-to-good solubility in ethanol, PG, and PEG 400 provides viable pathways for developing liquid formulations. The insolubility in heptane could be exploited during synthesis and purification to induce precipitation.

Conclusion

Determining the solubility profile of an API like 4-[(3-Aminopyridin-2-yl)amino]phenol is a foundational activity in pharmaceutical development. While specific public data is sparse, a systematic approach using the validated shake-flask methodology provides the necessary data to guide critical decisions. By carefully selecting a range of solvents and meticulously executing the experimental protocol outlined in this guide, researchers can build a comprehensive understanding of the API's behavior. This knowledge is indispensable for overcoming the challenges posed by poor solubility and for successfully advancing promising compounds through the development pipeline.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Yellela, S. R. K. (2010). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. (Cited in DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES).
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Enamine. Shake-Flask Aqueous Solubility Assay.
  • ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically. Available at: [Link]

  • Dissolution Technologies. (Year not specified). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Quora. (2017). How to perform the shake flask method to determine solubility. Available at: [Link]

  • Dow Development Labs. (Year not specified). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Wikipedia. 4-Aminophenol. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • PubChem. 4-Aminophenol. Available at: [Link]

  • ResearchGate. (Year not specified). Determining Solubility of APIs and Intermediates From Automated Parallel Experiments and Modeling. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • Solubility of Things. 4-Aminophenol. Available at: [Link]

  • TAPI. (Year not specified). Solving solubility issues in modern APIs. Available at: [Link]

  • Pharmaceutical Technology. (2019). Strategic Screening for Solubility Solutions. Available at: [Link]

Sources

Exploratory

A Framework for the Toxicological Assessment of 4-[(3-Aminopyridin-2-yl)amino]phenol: A Guide for Preclinical Development

Abstract This technical guide outlines a comprehensive strategy for the toxicological assessment of the novel chemical entity 4-[(3-Aminopyridin-2-yl)amino]phenol. In the absence of established toxicological data, this d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive strategy for the toxicological assessment of the novel chemical entity 4-[(3-Aminopyridin-2-yl)amino]phenol. In the absence of established toxicological data, this document provides a structured, tiered approach for hazard identification and risk characterization, designed for researchers, scientists, and drug development professionals. By integrating in silico analysis, a robust read-across methodology leveraging data from the structural analogue 4-aminophenol (PAP), and a suite of internationally recognized in vitro and in vivo assays, this guide establishes a scientifically rigorous pathway for evaluating the safety profile of this compound. The narrative emphasizes the causal logic behind experimental choices, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure a self-validating and robust assessment framework.

Introduction and Strategic Overview

The toxicological evaluation of new chemical entities (NCEs) is a cornerstone of preclinical drug development and chemical safety assessment. For a novel molecule such as 4-[(3-Aminopyridin-2-yl)amino]phenol (CAS No. 78750-68-2; Molecular Formula: C₁₁H₁₁N₃O), for which public-domain toxicological data is scarce[1][2], a systematic and predictive approach is paramount. The structural architecture of this molecule, featuring a substituted aminopyridine linked to a phenol, suggests potential biological activities and, concurrently, potential toxicological liabilities that warrant thorough investigation.

The presence of the aminophenol moiety is of particular interest. Its structural analogue, 4-aminophenol (PAP), is a well-documented nephrotoxin, providing a critical starting point for our assessment[3]. This guide, therefore, employs a "read-across" strategy, where the known hazards of PAP inform the predictive assessment and testing cascade for our target compound. This approach, combined with a tiered testing strategy compliant with international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH)[4][5], allows for an efficient, ethical, and scientifically sound evaluation.

Our assessment will proceed through a logical sequence:

  • Foundation: Characterization of physicochemical properties and in silico toxicological predictions.

  • Predictive Analysis: A detailed read-across from 4-aminophenol to establish potential hazards.

  • In Vitro Tier: A battery of tests to assess cytotoxicity, genotoxicity, and phototoxicity.

  • In Vivo Tier: If warranted by in vitro results or intended use, progression to acute and repeated-dose systemic toxicity studies.

  • Ecotoxicology: Initial screening of environmental hazards.

  • Synthesis: Integration of all data for hazard classification and risk assessment.

This framework is designed not as a rigid template, but as an adaptable, logic-driven guide to navigate the safety evaluation of a novel compound with confidence and scientific integrity.

Physicochemical Properties and In Silico Toxicological Prediction

Prior to initiating any biological testing, a thorough understanding of the compound's physicochemical properties is essential as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

PropertyValue / PredictionSource / Method
CAS Number 78750-68-2BOC Sciences[2]
Molecular Formula C₁₁H₁₁N₃OSigma-Aldrich[1]
Molecular Weight 201.22 g/mol Sigma-Aldrich[1]
Predicted Solubility To be determined experimentally (e.g., via OECD TG 105)-
Predicted LogP To be predicted using software (e.g., SwissADME, OSIRIS)-
Predicted pKa To be predicted using software (e.g., ACD/Labs Percepta)-

In Silico Assessment: Computational toxicology tools provide a rapid, cost-effective initial screening for potential hazards. These models use (Quantitative) Structure-Activity Relationships, QSAR and (Q)SAR, to predict toxicological endpoints based on the chemical structure.

Recommended In Silico Workflow:

  • Genotoxicity Prediction: Utilize models like DEREK Nexus® or Sarah Nexus® to predict the likelihood of bacterial mutagenicity and clastogenicity based on structural alerts. The presence of aromatic amines is a known structural alert for mutagenicity.

  • Carcinogenicity Prediction: Employ platforms such as the OECD QSAR Toolbox to assess carcinogenic potential by identifying structural similarities to known carcinogens.

  • Metabolite Prediction: Use software like Meteor Nexus to predict likely metabolites. The metabolic activation or detoxification of the parent compound is a critical determinant of its toxicity. For instance, the toxicity of 4-aminophenol is linked to its metabolic oxidation[3].

  • ADME Prediction: Model key ADME properties to anticipate the compound's pharmacokinetic behavior, which is crucial for designing subsequent in vitro and in vivo studies.

The Read-Across Hypothesis: Leveraging Data from 4-Aminophenol (PAP)

The structural similarity between 4-[(3-Aminopyridin-2-yl)amino]phenol and 4-aminophenol (PAP) forms the basis of our read-across strategy. Both molecules share the 4-aminophenol core, which is the primary driver of PAP's known toxicity.

Key Toxicological Features of 4-Aminophenol (PAP):

  • Nephrotoxicity: PAP is a known nephrotoxicant, causing selective necrosis of renal proximal tubules[3]. The mechanism involves the depletion of cellular glutathione (GSH) and inhibition of mitochondrial respiration, leading to decreased ATP levels and cell death[3][6].

  • Genotoxicity: PAP has demonstrated genotoxic potential. While it was not mutagenic in standard Ames tests (Salmonella typhimurium and E. coli)[4], it induced structural chromosomal aberrations in Chinese hamster lung cells[4]. It has also been shown to cause DNA single-strand breaks in both CHO and L5178Y cells[7].

  • Acute and Repeated-Dose Toxicity: In rats, high oral doses of PAP (e.g., 500 mg/kg) cause renal necrosis, decreased body weight, and hematological changes. The No-Observed-Adverse-Effect Level (NOEL) in a 28-day study was determined to be 20 mg/kg/day[4].

  • Aquatic Toxicity: PAP is classified as very toxic to aquatic life with long-lasting effects[8][9][10].

Hypothesis for 4-[(3-Aminopyridin-2-yl)amino]phenol: Based on the PAP data, we hypothesize that 4-[(3-Aminopyridin-2-yl)amino]phenol may exhibit a similar toxicological profile. The primary concerns are potential nephrotoxicity and genotoxicity . The addition of the 3-aminopyramino group may modulate this toxicity by altering its metabolism, distribution, or interaction with cellular targets. Therefore, the testing strategy must be designed to confirm or refute these predicted hazards.

A Tiered Strategy for Toxicological Evaluation

A tiered, or stepwise, approach to testing is recommended to fulfill the 3Rs principle (Replacement, Reduction, and Refinement of animal testing) and to make informed decisions at each stage of development.[5]

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Acute Assessment cluster_2 Tier 3: In Vivo Sub-chronic Assessment cluster_3 Tier 4: Ecotoxicology in_vitro_genotox Genotoxicity Battery (OECD 471, OECD 487) acute_oral Acute Oral Toxicity (OECD 420) in_vitro_genotox->acute_oral If genotoxic or for systemic use ecotox Aquatic Toxicity (OECD 202, OECD 203) in_vitro_genotox->ecotox cytotox Cytotoxicity (e.g., Neutral Red Uptake) cytotox->acute_oral Provides dose-ranging info phototox Phototoxicity (OECD 432) phototox->acute_oral If phototoxic & topical use repeated_dose Repeated Dose Toxicity (OECD 408) acute_oral->repeated_dose If warranted by use pattern acute_oral->ecotox

Caption: Tiered toxicological testing workflow.

Tier 1: In Vitro Hazard Identification

This initial tier aims to identify key hazards using cell-based assays, which can guide decisions without the immediate use of animals.

Given the structural alerts and the known clastogenic activity of PAP, a standard in vitro genotoxicity battery is mandatory.[4]

  • Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: This test evaluates the potential of the compound to induce gene mutations in bacteria. It is a cornerstone of mutagenicity testing.

  • In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: This assay is crucial for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.[11][12][13] Given the positive chromosomal aberration data for PAP, this test is highly relevant[4].

This assay determines the concentration at which the compound is toxic to cells, providing essential information for dose selection in other in vitro assays.

  • Neutral Red Uptake (NRU) Cytotoxicity Assay: A common method to assess cell viability. A dose-response curve is generated to determine the IC50 (the concentration that inhibits cell viability by 50%).

Compounds that absorb light in the UVA/visible range should be evaluated for phototoxic potential.

  • In Vitro 3T3 NRU Phototoxicity Test - OECD TG 432: This test compares the cytotoxicity of the compound in the presence and absence of a non-cytotoxic dose of simulated sunlight.[1][9][14] It is a validated replacement for animal-based phototoxicity testing.

Tier 2: In Vivo Acute Systemic Toxicity

If the intended use of the compound involves systemic exposure, or if in vitro results raise concerns, an acute oral toxicity study is the next logical step.

  • Acute Oral Toxicity – Fixed Dose Procedure - OECD TG 420: This method provides information on acute toxicity and allows for GHS classification without using lethality as the primary endpoint.[2][15][16] It involves a sighting study to determine the appropriate starting dose, followed by dosing a small number of animals to identify the dose that causes evident toxicity.[2]

Tier 3: In Vivo Repeated Dose Toxicity

For compounds intended for repeated human exposure (e.g., pharmaceuticals), a sub-chronic repeated dose study is required to understand the effects of long-term exposure.

  • Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD TG 408: This study provides comprehensive data on target organs, the potential for accumulation, and helps establish a No-Observed-Adverse-Effect Level (NOAEL).[10][17][18] Special attention should be paid to hematology, clinical chemistry (especially renal function markers like BUN and creatinine), and histopathology of the kidneys, given the known nephrotoxicity of PAP.

Ecotoxicological Assessment

An initial assessment of environmental risk is crucial, particularly for compounds that may be manufactured or used in large quantities. The high aquatic toxicity of PAP makes this a necessary consideration.[8]

  • Daphnia sp. Acute Immobilisation Test - OECD TG 202: This test assesses the acute toxicity to aquatic invertebrates.[6][19][20]

  • Fish Acute Toxicity Test - OECD TG 203: This test evaluates the acute toxicity to fish, providing a key metric (LC50) for environmental hazard classification.[21][22][23]

Data Synthesis, Hazard Classification, and Risk Assessment

The culmination of the toxicological assessment is the integration of all data to classify the compound's hazards and perform a risk assessment.

Hazard Classification (GHS): The data from the proposed studies will be used to classify the compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassPotential ClassificationData Source
Acute Toxicity (Oral) Category 4 or 5[8][24]OECD 420 Study
Germ Cell Mutagenicity Category 2 (Suspected)[3][25]OECD 471 & 487 Results
Aquatic Toxicity (Acute) Category 1 (Very Toxic)[26]OECD 202 & 203 Results
Target Organ Toxicity To be determinedOECD 408 Study

Risk Assessment: The final step involves comparing the identified hazards with potential human and environmental exposure scenarios. The NOAEL derived from the OECD 408 study is a critical value used to establish safe exposure limits for humans, such as a Permitted Daily Exposure (PDE) or a Derived No-Effect Level (DNEL).

Detailed Experimental Protocols

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

G start Prepare cell cultures (e.g., CHO, TK6, or human lymphocytes) dose_range Perform cytotoxicity dose-range finding study to determine top concentration start->dose_range treat Treat duplicate cultures with compound (±S9 metabolic activation) - Vehicle Control - Positive Controls - 3+ concentrations of test article dose_range->treat incubate Incubate for short (3-6h) or long (1.5-2 normal cell cycles) exposure treat->incubate cytoB Add Cytochalasin B to block cytokinesis incubate->cytoB harvest Harvest, fix, and stain cells cytoB->harvest score Score 2000 binucleated cells per concentration for micronuclei frequency harvest->score analyze Analyze data for statistically significant, dose-related increases in micronuclei score->analyze

Caption: Workflow for the In Vitro Micronucleus Assay.

Methodology:

  • Cell Culture: Maintain appropriate mammalian cell lines (e.g., CHO, TK6, or primary human lymphocytes) in culture according to standard protocols.

  • Dose-Range Finding: Perform a preliminary cytotoxicity assay to select a range of at least three analyzable concentrations. The highest concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell growth) or be limited by solubility.

  • Treatment: Seed cells and treat in duplicate with the test article, a vehicle control, and positive controls (a clastogen like cyclophosphamide with S9 activation, and an aneugen like colchicine without S9).[12] Treatments should be conducted both with and without an exogenous metabolic activation system (S9 fraction).

  • Incubation: Expose cells for a short duration (3-6 hours) followed by a recovery period, or for a continuous duration of 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add Cytochalasin B at an appropriate time to arrest cytokinesis, allowing for the identification of cells that have completed one mitotic division.[12]

  • Harvesting and Staining: Harvest cells via trypsinization (for adherent cells) or centrifugation. Hypotonically treat, fix, and drop onto microscope slides. Stain with a suitable DNA stain (e.g., Giemsa or a fluorescent dye).

  • Scoring and Analysis: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei. Calculate the frequency of micronucleated cells. Assess cytotoxicity using the Cytokinesis-Block Proliferation Index (CBPI).

  • Data Evaluation: A positive result is characterized by a concentration-dependent increase in micronucleus frequency that is statistically significant compared to the concurrent negative control.[11]

Protocol: Acute Oral Toxicity – Fixed Dose Procedure (OECD TG 420)

Methodology:

  • Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).[16]

  • Sighting Study: Dose a single animal at a starting dose (e.g., 300 mg/kg, unless prior data suggests otherwise).[2] Observe the animal for up to 14 days. The outcome (e.g., no effect, evident toxicity, or mortality) determines the dose for the next animal (a lower, higher, or the same dose). This proceeds sequentially until the dose causing evident toxicity can be determined.

  • Main Study: Dose a group of 5 animals with the selected starting dose from the sighting study.

  • Dosing and Observation: Administer a single dose of the compound by oral gavage. Animals must be fasted prior to dosing.[16] Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Endpoint: The study allows for classification into one of the GHS acute toxicity categories based on the observation of evident toxicity or mortality at specific dose levels.[8]

Conclusion

The toxicological assessment of a novel compound like 4-[(3-Aminopyridin-2-yl)amino]phenol, with limited pre-existing data, demands a structured, evidence-based strategy. This guide provides a comprehensive framework that begins with in silico predictions and a robust read-across from the known toxicant 4-aminophenol. This predictive foundation informs a tiered testing cascade based on validated, internationally accepted OECD and ICH guidelines. By systematically evaluating cytotoxicity, genotoxicity, systemic toxicity, and ecotoxicity, researchers and developers can build a robust safety profile, make informed decisions, and ensure compliance with global regulatory standards. This self-validating system, rooted in scientific rationale and established methodologies, provides a reliable pathway for characterizing the potential risks of 4-[(3-Aminopyridin-2-yl)amino]phenol and advancing its development in a safe and responsible manner.

References

  • Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. (URL not available)
  • 4-Aminophenol. Japan Existing Chemical Data Base. [Link]

  • OECD 203: Fish, Acute Toxicity Test. Situ Biosciences. [Link]

  • Guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. International Council for Harmonisation (ICH). [Link]

  • OECD Guideline for the Testing of Chemicals 432: In Vitro 3T3 NRU phototoxicity test. National Toxicology Program. [Link]

  • OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. OECD. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Test No. 203: Fish, Acute Toxicity Test. Tox Lab. [Link]

  • OECD TG 203: Fish, Acute Toxicity test. BiotecnologieBT. [Link]

  • OECD 432 Phototoxicity Test. Gentronix. [Link]

  • OECD 432: Phototoxicity Test. Scantox. [Link]

  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI. [Link]

  • OECD 202: Daphnia sp. acute immobilization test. Syngene. [Link]

  • OECD 420/OCSPP 870.1100: Acute oral toxicity (fixed dose). Syngene. [Link]

  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. Proclinical. [Link]

  • In Vitro 3T3 NRU Phototoxicity Test (OECD 432). EUROLAB. [Link]

  • OECD 202: Daphnia Sp., Immobilization Test. Situ Biosciences. [Link]

  • Germ Cell Mutagenicity March 2017. Society for Chemical Hazard Communication. [Link]

  • Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test. PubMed. [Link]

  • Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress. PubMed. [Link]

  • OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Eurofins. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Eurofins. [Link]

  • Marine Fish Acute Toxicity Test. Scymaris. [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. [Link]

  • Assigning hazard categories. Pesticide Registration Toolkit. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. SlideShare. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF) [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). [Link]

  • Oral Toxicity OECD 408. Altogen Labs. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. The IMPT. [Link]

  • Acute Toxicity. Utah State University Office of Research Environmental Health and Safety. [Link]

  • Practical Issues on the Application of the GHS Classification Criteria for Germ Cell Mutagens. PubMed. [Link]

  • OECD GUIDELINES.pptx. SlideShare. [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics. [Link]

  • OECD Test Guideline 420. ResearchGate. [Link]

  • Practical issues on the application of the GHS classification criteria for germ cell mutagens. Centers for Disease Control and Prevention (CDC). [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Battelle. [Link]

  • GHS Classification Criteria in A Single Page. ChemSafetyPro.COM. [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Environmental Protection Agency (EPA). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Electrochemical Polymerization of 4-[(3-Aminopyridin-2-yl)amino]phenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Introduction: The Scientific Rationale The monomer, 4-[(3-Aminopyridin-2-yl)amino]phenol, present...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Scientific Rationale

The monomer, 4-[(3-Aminopyridin-2-yl)amino]phenol, presents a compelling case for electrochemical polymerization due to its rich chemical architecture. The molecule integrates a p-aminophenol unit, known for its facile electropolymerization and redox activity, with an aminopyridine segment that can impart unique electronic and metal-coordinating properties to the resulting polymer. The electrochemical oxidation of aminophenols typically proceeds through the formation of phenoxy radicals, leading to the growth of an adherent and electroactive polymer film on the electrode surface.[1][2] The presence of the aminopyridine group is anticipated to influence the polymerization mechanism and the final properties of the polymer, potentially leading to materials with enhanced thermal stability, distinct redox characteristics, and capabilities for metal ion sensing or catalysis.

The resulting polymer, poly(4-[(3-Aminopyridin-2-yl)amino]phenol), is expected to be a conducting or semi-conducting material with a ladder-like or open-chain structure.[3] The inherent redox activity of the polymer backbone, coupled with the potential for protonation and coordination at the pyridine nitrogen, makes these films highly attractive for applications such as pH sensors, biosensors, and platforms for controlled drug release.

Proposed Polymerization Mechanism

The electrochemical polymerization is hypothesized to initiate with the oxidation of the phenol group to a phenoxy radical. This radical can then couple with other monomer units to form oligomers and subsequently the polymer film. The amino groups and the pyridine ring are also electroactive and may participate in the polymerization process, potentially leading to a cross-linked and complex polymer structure. The exact mechanism will be highly dependent on the experimental conditions, particularly the pH of the electrolyte solution.

Polymerization Mechanism Monomer Monomer 4-[(3-Aminopyridin-2-yl)amino]phenol Radical Phenoxy Radical (Oxidized Monomer) Monomer->Radical Electrochemical Oxidation Oligomer Oligomers Radical->Oligomer Coupling Polymer Polymer Film on Electrode Oligomer->Polymer Propagation

Caption: Proposed electrochemical polymerization pathway.

Experimental Protocols

These protocols are designed as a starting point and may require optimization based on the specific experimental setup and desired film characteristics.

Materials and Equipment
Reagent/Equipment Specifications Supplier (Example)
4-[(3-Aminopyridin-2-yl)amino]phenol>98% purityCustom synthesis or specialty chemical supplier
Acetonitrile (ACN)Anhydrous, >99.8%Sigma-Aldrich
Tetrabutylammonium perchlorate (TBAP)Electrochemical grade, >99.0%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)99.999% trace metals basisSigma-Aldrich
Working ElectrodesGlassy carbon (GCE), Platinum (Pt), Gold (Au), Indium Tin Oxide (ITO)BASi, CH Instruments
Reference ElectrodeAg/AgCl (3 M KCl) or Saturated Calomel Electrode (SCE)BASi, CH Instruments
Counter ElectrodePlatinum wire or meshBASi, CH Instruments
Potentiostat/GalvanostatCapable of cyclic voltammetry and chronoamperometryCH Instruments, Pine Research, Metrohm Autolab
Solution Preparation
  • Monomer Solution (0.01 M): Dissolve the appropriate mass of 4-[(3-Aminopyridin-2-yl)amino]phenol in anhydrous acetonitrile to achieve a final concentration of 0.01 M.

  • Electrolyte Solution (0.1 M TBAP in ACN): Dissolve the appropriate mass of TBAP in anhydrous acetonitrile to achieve a final concentration of 0.1 M. This will serve as the supporting electrolyte.

  • Aqueous Electrolyte (0.5 M H₂SO₄): For polymerization in an acidic aqueous medium, carefully add concentrated sulfuric acid to deionized water to a final concentration of 0.5 M.

Electrochemical Cell Setup

Assemble a standard three-electrode electrochemical cell. The working electrode should be polished to a mirror finish with alumina slurry, followed by sonication in deionized water and ethanol, and finally dried under a stream of nitrogen.

Electropolymerization Protocols

Protocol 1: Potentiodynamic Polymerization (Cyclic Voltammetry)

This method allows for controlled film growth and simultaneous monitoring of the polymerization process.

  • Immerse the electrodes in the monomer solution containing the supporting electrolyte.

  • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution throughout the experiment.

  • Perform cyclic voltammetry (CV) by scanning the potential from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficient to oxidize the monomer (e.g., +1.5 V vs. Ag/AgCl) and back. The exact potential range should be determined from an initial exploratory CV scan.

  • Repeat the potential cycling for a set number of cycles (e.g., 10-20 cycles). An increase in the peak currents with each cycle indicates polymer film growth.[4]

  • After polymerization, rinse the modified electrode with fresh solvent (acetonitrile or water) to remove any unreacted monomer and loosely bound oligomers.

Protocol 2: Potentiostatic Polymerization (Chronoamperometry)

This method is useful for forming thicker films by holding the potential at a value where monomer oxidation occurs.

  • Set up the electrochemical cell as described above.

  • Apply a constant potential (e.g., +1.2 V vs. Ag/AgCl) for a specified duration (e.g., 100-300 seconds). The potential should be chosen based on the oxidation potential observed in the initial CV scan.

  • The current will initially be high and then decrease as the monomer is consumed and the film grows.

  • After the deposition time, turn off the potential and rinse the electrode as described in the potentiodynamic protocol.

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization Monomer_Sol Prepare Monomer Solution Cell_Setup Assemble 3-Electrode Cell Monomer_Sol->Cell_Setup Electrode_Prep Prepare & Clean Working Electrode Electrode_Prep->Cell_Setup N2_Purge Purge with N2 Cell_Setup->N2_Purge Electropolymerization Electropolymerization (CV or Chronoamperometry) N2_Purge->Electropolymerization Rinse_Electrode Rinse Modified Electrode Electropolymerization->Rinse_Electrode Characterization Electrochemical & Spectroscopic Analysis Rinse_Electrode->Characterization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(3-Aminopyridin-2-yl)amino]phenol

Case ID: SYN-APAP-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary The synthesis of 4-[(3-aminopyridin-2-yl)amino]phenol (often an intermediate for kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-APAP-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of 4-[(3-aminopyridin-2-yl)amino]phenol (often an intermediate for kinase inhibitors or bioactive scaffolds) presents two distinct challenges:

  • Nucleophilic Competition: Controlling the regioselectivity and chemoselectivity during the initial coupling (N-alkylation vs. O-alkylation).

  • Oxidative Instability: The final product contains an electron-rich p-aminophenol moiety coupled to a diaminopyridine system. This motif is exceptionally prone to oxidation, leading to "tarry" black byproducts (quinone imines) that drastically reduce isolated yield.

This guide details the optimized Nucleophilic Aromatic Substitution (


)  route followed by Nitro Reduction , which offers higher scalability and reproducibility than metal-catalyzed cross-couplings (Buchwald-Hartwig) for this specific substrate.

Visual Workflow & Logic

The following diagram outlines the critical decision points and reaction pathway.

SynthesisWorkflow cluster_trouble Troubleshooting Loop Start Start: 2-Chloro-3-nitropyridine + 4-Aminophenol Step1 Step 1: SNAr Coupling (Reflux in EtOH or DMF) Start->Step1 Check1 QC Check: TLC/LCMS Is Intermediate formed? Step1->Check1 Check1->Step1 No (Adjust Temp/Base) Intermed Intermediate: 4-[(3-nitropyridin-2-yl)amino]phenol Check1->Intermed Yes Fix1 Increase Temp (100°C) Switch to DMF Check1->Fix1 Low Conversion Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermed->Step2 Check2 QC Check: Color Change? (Darkening indicates oxidation) Step2->Check2 Final Final Product: 4-[(3-aminopyridin-2-yl)amino]phenol Check2->Final No (Stable) Check2->Final Yes (Add Antioxidant) Fix2 Degas Solvents Add Ascorbic Acid Check2->Fix2 Rapid Darkening Fix1->Step1

Caption: Logical workflow for the 2-step synthesis, highlighting critical QC checkpoints for conversion and oxidative stability.

Module 1: The Coupling (Step 1)

Objective: Synthesize 4-[(3-nitropyridin-2-yl)amino]phenol . Reaction: 2-Chloro-3-nitropyridine + 4-Aminophenol


 Product + HCl
Optimized Protocol
ParameterRecommendationRationale
Solvent Ethanol (EtOH) or n-Butanol Protic solvents facilitate proton transfer in

mechanisms involving amines.
Stoichiometry 1.0 eq Pyridine : 1.1 eq AminophenolSlight excess of the nucleophile drives the reaction to completion.
Base None (Self-catalyzed) or DIPEA (1.0 eq)4-Aminophenol is amphoteric. Strong inorganic bases (

) can deprotonate the phenol (

), leading to competing O-arylation.
Temperature Reflux (

C)
The 2-position is activated by the 3-nitro group, but thermal energy is required to overcome the activation barrier.
Troubleshooting Guide (Q&A)

Q: My reaction shows starting material remaining after 24 hours. How do I push conversion?

  • Diagnostic: The chloride is a good leaving group, but the amine nucleophilicity might be dampened if the medium is too acidic (HCl generation).

  • Solution: Add 1.0 equivalent of DIPEA (Diisopropylethylamine) or switch to a higher boiling solvent like n-Butanol or DMF and heat to

    
    C. Avoid strong inorganic bases to prevent O-alkylation.
    

Q: I see a byproduct with a similar mass. What is it?

  • Diagnostic: If you used a strong base (NaH, KOH), you likely formed the O-linked ether isomer.

  • Solution: Ensure the reaction pH remains near neutral or slightly acidic. The amine nitrogen is more nucleophilic than the neutral oxygen. If the issue persists, use N-Boc-4-aminophenol or 4-amino-phenol-OTBS (silyl protected) to completely block O-alkylation, then deprotect later.

Module 2: Nitro Reduction (Step 2)

Objective: Reduce the nitro group to an amine without over-reducing the pyridine ring or oxidizing the phenol.

Optimized Protocol
MethodReagentsPros/Cons
Catalytic Hydrogenation (Preferred)

(balloon), 10% Pd/C, MeOH/EtOH
Pros: Cleanest workup (filtration). Cons: Risk of oxidizing the product during filtration if air exposure is not controlled.
Iron Reduction (Robust)Fe powder,

, EtOH/

, Reflux
Pros: Very selective; avoids poisoning issues. Cons: Iron sludge can trap the product, lowering yield.
Chemical Reduction Sodium Dithionite (

)
Pros: Mild, homogeneous. Cons: Sulfur byproducts can be difficult to remove.
Troubleshooting Guide (Q&A)

Q: Upon filtering the catalyst (Pd/C), the filtrate turned from clear to dark purple/black immediately. Why?

  • Diagnostic: This is the "quinone imine" formation caused by rapid oxidation of the electron-rich diamine/phenol system in air.

  • Solution:

    • Degas all solvents with Argon/Nitrogen before use.[1]

    • Perform filtration under an inert atmosphere (Schlenk frit) or keep the receiving flask under positive Nitrogen pressure.

    • Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to the receiving solvent [1].[1]

Q: The yield is low using Iron reduction; the product seems stuck in the sludge.

  • Diagnostic: Aminopyridines coordinate strongly to Iron salts.

  • Solution: Wash the iron filter cake with warm methanol containing 5% Triethylamine . The base disrupts the metal-ligand coordination and releases your product.

Critical Stability & Storage (The "E-E-A-T" Factor)

The final compound, 4-[(3-aminopyridin-2-yl)amino]phenol , is a tri-functional nucleophile. It is extremely sensitive to light and oxygen.

Protocol for Handling:

  • Workup: Evaporate solvents at

    
    C. Do not heat to dryness if possible; co-evaporate with toluene.
    
  • Purification: If column chromatography is necessary, dope the silica gel with 1% Triethylamine to prevent acid-catalyzed decomposition, and use degassed eluents.

  • Storage: Store as the HCl salt if possible. The salt form is significantly more resistant to oxidation than the free base.[1] To generate: dissolve in degassed MeOH, add 2.0 eq of HCl in dioxane, precipitate with ether, and store at

    
    C under Argon.
    

References

  • BenchChem Technical Support. (2025).[1][2] Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from 2

  • PrepChem. (n.d.). Synthesis of 3-[(4-Amino-3-pyridinyl)amino]phenol.[3] (Analogous protocol). Retrieved from 3

  • MDPI. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts. Retrieved from 4

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives (WO2010089773A2). Retrieved from 5

Sources

Optimization

Preventing oxidation and degradation of 4-[(3-Aminopyridin-2-yl)amino]phenol during storage

Introduction: 4-[(3-Aminopyridin-2-yl)amino]phenol is a complex heterocyclic molecule featuring both a phenolic hydroxyl group and an aminopyridine moiety.[] This structure, while valuable for pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-[(3-Aminopyridin-2-yl)amino]phenol is a complex heterocyclic molecule featuring both a phenolic hydroxyl group and an aminopyridine moiety.[] This structure, while valuable for pharmaceutical research and development, renders the compound highly susceptible to oxidative degradation. The presence of electron-donating amino and hydroxyl groups on aromatic rings makes them prone to attack by atmospheric oxygen, a process often accelerated by light, heat, and trace metal contaminants.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and best practices to ensure the long-term stability and integrity of this compound during storage.

Section 1: Understanding the Degradation Process

This section addresses the fundamental chemical principles governing the instability of 4-[(3-Aminopyridin-2-yl)amino]phenol.

Frequently Asked Questions (FAQs)

Q1: Why is my solid 4-[(3-Aminopyridin-2-yl)amino]phenol turning from a white/off-white powder to a pink, brown, or violet color?

This color change is a classic indicator of oxidative degradation. Phenolic compounds, particularly aminophenols, are readily oxidized upon exposure to air (oxygen).[2][4] The initial oxidation products are often highly colored quinone-imine or phenoquinone-type structures.[5][6] These intermediates can further react or polymerize, leading to the formation of complex, intensely colored mixtures, compromising the purity and activity of your compound.

Q2: What are the primary factors that accelerate the degradation of this compound?

The degradation of 4-[(3-Aminopyridin-2-yl)amino]phenol is primarily accelerated by a combination of three factors:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent. The degradation process is significantly slowed in an oxygen-free environment.[7][8]

  • Light: Ultraviolet (UV) and even visible light can provide the activation energy needed to initiate oxidative reactions (photo-oxidation).[2][9] Studies on similar compounds show that light can significantly enhance the rate of degradation.[10]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at reduced temperatures is crucial for long-term stability.[11]

Q3: Can trace contaminants in my storage vial cause degradation?

Yes. Trace metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions. It is imperative to use high-purity, clean glassware or appropriate plastic containers for storage. Similarly, residual acidic or basic contaminants on the vial surface can also promote degradation.

Q4: How does the molecular structure contribute to this instability?

The compound contains two key functional groups prone to oxidation: the phenol and the aminopyridine.[12] Both the hydroxyl (-OH) and amino (-NH2) groups are electron-donating, which increases the electron density of the aromatic rings and makes them more susceptible to losing electrons (i.e., being oxidized). The initial step often involves the formation of a phenoxy or amino radical, which then propagates a chain reaction leading to the observed degradation products.[3][13]

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preventing degradation.

Core Storage Recommendations

For optimal stability, 4-[(3-Aminopyridin-2-yl)amino]phenol should be stored with the following considerations:

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the kinetic rate of oxidative reactions.[11]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary oxidant, preventing degradation.[14][15][16]
Light Protected from LightPrevents photo-oxidation catalyzed by UV and visible light.[2]
Container Amber Glass Vials with PTFE-lined capsAmber glass blocks UV light, and PTFE liners provide an inert sealing surface.
Form Solid (as supplied)Storing as a solid minimizes mobility and reactivity compared to solutions.
Experimental Protocol: Aliquoting and Storing Under Inert Atmosphere

This protocol details the best practice for preparing aliquots for long-term storage upon receiving a new batch of the compound.

Materials:

  • Stock vial of 4-[(3-Aminopyridin-2-yl)amino]phenol

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance

  • Source of dry, high-purity nitrogen or argon gas with a gentle-flow regulator

  • Glove box or glove bag (ideal, but not mandatory if performed quickly and carefully)

Procedure:

  • Preparation: Pre-label all amber vials with the compound name, lot number, concentration (if applicable), and date.

  • Inerting Vials: Gently flush the empty, pre-labeled vials with a stream of inert gas for 15-30 seconds to displace the air.

  • Weighing: In a controlled environment (ideally a glove box), quickly weigh the desired amount of the solid compound and transfer it into the inerted vials. Minimize the time the stock bottle is open.

  • Purging: Once the solid is in the vial, gently flush the headspace above the solid with inert gas for another 10-15 seconds. This process, known as blanketing or padding, creates a protective, non-reactive atmosphere.[7][8]

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Parafilm (Optional): For additional security against moisture and gas exchange, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed vials in a freezer (-20°C) or refrigerator (4°C) in a designated, dark storage box.

Workflow for Proper Compound Storage

G Workflow: Long-Term Storage Protocol cluster_prep Preparation cluster_aliquot Aliquoting (Inert Environment) cluster_storage Storage A Receive Compound B Visually Inspect for Initial Discoloration A->B C Pre-label Amber Vials B->C D Flush Vials with N2/Ar Gas C->D E Weigh and Transfer Solid D->E F Flush Vial Headspace (Blanketing) E->F G Seal Tightly with PTFE-lined Cap F->G H Wrap with Parafilm (Optional) G->H I Store at -20°C or 4°C in a Dark Location H->I J Log in Inventory I->J

Caption: Recommended workflow for aliquoting and storing 4-[(3-Aminopyridin-2-yl)amino]phenol.

Section 3: Troubleshooting and Quality Control

This section provides guidance on how to identify and handle suspected degradation and verify compound purity.

Frequently Asked Questions (FAQs)

Q5: I found an old vial of the compound in the freezer. How can I tell if it's still good to use?

First, perform a visual inspection. If the compound is significantly discolored (dark brown, purple), it has likely undergone substantial degradation and should be discarded. If it shows only a slight pinkish or yellowish tint, it may still be usable depending on the sensitivity of your application. For quantitative assessment, you must perform an analytical check.

Q6: What is the best analytical method to check the purity of my compound?

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most reliable method.[17] An appropriate reverse-phase HPLC method can separate the parent compound from its more polar degradation products.[18] By comparing the peak area of the parent compound to the total area of all peaks (parent + impurities), you can accurately determine its purity.

Q7: I don't have access to an HPLC. Are there any simpler methods?

While less precise, Thin Layer Chromatography (TLC) can provide a qualitative assessment. Spot the compound on a silica plate and develop it with an appropriate solvent system (e.g., ethyl acetate/hexanes). Degradation products will typically appear as separate, more polar spots (lower Rf value) that may be colored. UV-Vis spectrophotometry can also be used, but it may be difficult to distinguish the parent from impurities without a validated method.[19]

Experimental Protocol: Purity Assessment by RP-HPLC

This is a general-purpose Reverse-Phase HPLC method that can be adapted to assess the purity of 4-[(3-Aminopyridin-2-yl)amino]phenol. Method optimization may be required.

Instrumentation & Reagents:

  • HPLC system with UV/DAD detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Sample of 4-[(3-Aminopyridin-2-yl)amino]phenol

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 210-400 nm; select an optimal wavelength (e.g., 254 nm or the compound's λmax) for quantification.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: Hold at 10% B (re-equilibration)

  • Analysis: Inject the prepared sample. The parent compound should elute as a major peak. Degradation products, being generally more polar, will typically elute earlier. Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Troubleshooting Guide

This decision tree can help guide your actions when you suspect compound degradation.

G Start Suspected Degradation of 4-[(3-Aminopyridin-2-yl)amino]phenol Q1 Is the solid visibly discolored (pink/brown)? Start->Q1 A1_Yes Significant degradation is likely. Q1->A1_Yes Yes A1_No Proceed with caution. Consider analytical check for sensitive experiments. Q1->A1_No No Q2 Is an analytical check (e.g., HPLC) feasible? A1_Yes->Q2 A2_No If application is highly sensitive (e.g., in vivo), discard the vial. For non-critical screening, proceed with awareness of potential impurity. Q2->A2_No No A2_Yes Perform purity analysis (See Protocol). Q3 Is purity >95%? A2_Yes->Q3 A3_Yes Compound is likely suitable for most applications. Q3->A3_Yes Yes A3_No Discard the vial. Review storage procedures for remaining stock. Q3->A3_No No

Caption: Decision tree for troubleshooting suspected compound degradation.

References
  • GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]

  • Yao, J., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
  • Air Products. (n.d.). Packaging, Inerting and Blanketing. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. [Link]

  • Morallon, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.
  • Wikipedia. (n.d.). Tank blanketing. [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. [Link]

  • Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Ansari, M. N., et al. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol... ResearchGate. [Link]

  • Wang, Y., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes... Frontiers in Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Antioxidants: A Deep Dive into Phenolic Stabilizers. [Link]

  • Al-Hetlani, E., et al. (2022). Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol... PubMed. [Link]

  • Chemistry Stack Exchange. (2017). Air- and light-sensitivity of phenol. [Link]

  • Jedziniak, P., et al. (2013). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method... ResearchGate. [Link]

  • Suksiriworapong, J., et al. (n.d.). Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. Thai Journal of Pharmaceutical Sciences.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]

  • Asfaw, T. T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Thyparambil, A., et al. (2016). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. [Link]

  • Asfaw, T. T., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. [Link]

  • Olin Epoxy. (n.d.). PHENOL.
  • Olin. (n.d.). PHENOL. [Link]

  • Murthy, T. N., et al. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS... ResearchGate. [Link]

  • UC Berkeley EH&S. (n.d.). Phenol. [Link]

  • Kumar, N., & Goel, N. (2019).
  • PubChem. (n.d.). 4-Aminophenol. [Link]

Sources

Troubleshooting

Minimizing impurities in industrial grade 4-[(3-Aminopyridin-2-yl)amino]phenol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing impurities in the synthesis of industrial-grade 4-[(3-Aminopyridin-2-yl)amino]ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing impurities in the synthesis of industrial-grade 4-[(3-Aminopyridin-2-yl)amino]phenol. As a critical intermediate in the synthesis of pharmaceuticals like Crizotinib, ensuring its high purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API)[1][2]. This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions, structured to address specific challenges encountered during synthesis and purification.

Part 1: Troubleshooting Common Impurities

This section addresses the most common issues observed during the synthesis of 4-[(3-Aminopyridin-2-yl)amino]phenol, focusing on the identification and root cause of impurities.

Q1: My final product shows significant levels of unreacted 2-chloro-3-aminopyridine and 4-aminophenol. What is causing this incomplete conversion?

Answer: Incomplete conversion is a frequent issue, typically stemming from suboptimal reaction conditions in the Buchwald-Hartwig amination, the most common synthetic route for this molecule[3]. The palladium-catalyzed C-N cross-coupling reaction is sensitive to several factors that can lead to stalling or low conversion rates.

  • Catalyst Inactivity: The Pd(0) active species is prone to deactivation. This can be caused by impurities in the starting materials or solvents, or by thermal degradation if the reaction temperature is too high or maintained for too long.

  • Insufficient Base: The base is crucial for deprotonating the amine, a key step in the catalytic cycle[4]. If the base is not strong enough, is not present in sufficient stoichiometric excess, or has poor solubility in the reaction solvent, the reaction rate will be significantly hindered.

  • Poor Ligand Choice: The phosphine ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination[5]. An inappropriate ligand for this specific transformation can lead to slow reaction kinetics and incomplete conversion.

  • Reaction Time and Temperature: Like any chemical reaction, insufficient time or a temperature that is too low for the specific catalyst system will result in an incomplete reaction. Conversely, excessive heat can degrade the product and catalyst.

Q2: I'm observing a persistent pink or brownish hue in my isolated product. What is the source of this discoloration and how can I prevent it?

Answer: The discoloration you are observing is almost certainly due to the oxidation of the 4-aminophenol moiety. Aminophenols are highly susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or light, forming colored quinone-imine species[6].

  • Atmospheric Oxygen: Exposure to air during the reaction, workup, or isolation is the primary cause. The phenolic hydroxyl and amino groups are easily oxidized.

  • Workup Conditions: Aqueous workups, especially under neutral or basic conditions, can accelerate oxidation if not properly deoxygenated.

  • Residual Metals: Trace amounts of palladium or other metals can catalyze oxidation.

  • Storage: Improper storage of the final product, such as exposure to light and air, will lead to gradual discoloration over time[6].

Q3: My LC-MS analysis indicates the presence of impurities with a higher molecular weight than the desired product. What are these species?

Answer: High molecular weight impurities are typically byproducts of the coupling reaction. The most common culprits in a Buchwald-Hartwig amination are:

  • Diarylamine Formation: This occurs when the primary amine product reacts a second time with the aryl halide starting material. This is more prevalent if the concentration of the aryl halide is high relative to the amine, or if the reaction is allowed to proceed for an extended period after the primary amine has been consumed.

  • Ligand-Related Byproducts: Phosphine ligands, especially electron-rich and bulky ones, can sometimes undergo side reactions, such as P-C bond cleavage or oxidation, leading to phosphorus-containing impurities.

  • Base-Induced Side Reactions: Strong bases, such as sodium tert-butoxide (NaOt-Bu), can sometimes promote side reactions with the solvent or starting materials, leading to oligomeric impurities[4].

Q4: My final product fails the specification for residual palladium. What are the best strategies for removal?

Answer: Residual palladium is a major concern in pharmaceutical intermediates due to its potential toxicity. Inadequate removal is often a result of an inefficient purification strategy.

  • Palladium State: Palladium can exist in different oxidation states and forms at the end of the reaction (e.g., colloidal Pd(0), soluble Pd(II) species). These different forms have varying solubilities and affinities for purification media.

  • Ineffective Crystallization: While crystallization is a powerful purification technique, palladium species can sometimes co-crystallize or become trapped within the crystal lattice of the product.

  • Lack of Scavenging: Standard workups and crystallizations are often insufficient for reducing palladium to the low ppm levels required for APIs. Specialized palladium scavengers are frequently necessary.

Part 2: Protocols for Impurity Minimization

This section provides detailed, step-by-step methodologies to address the issues outlined above.

Q1: What is an optimized protocol for the Buchwald-Hartwig amination to maximize the yield of 4-[(3-Aminopyridin-2-yl)amino]phenol?

Answer: Optimization of the Buchwald-Hartwig reaction is a multifactorial process. The following protocol provides a robust starting point.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • Reagent and Solvent Preparation:

    • Ensure 4-aminophenol and 2-chloro-3-aminopyridine are of high purity (>99%).

    • Use an anhydrous, deoxygenated solvent such as toluene or dioxane. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Setup:

    • To a dry, inerted reaction vessel, add Pd(OAc)₂ (1-2 mol%) and a suitable phosphine ligand like X-Phos (2-4 mol%)[7].

    • Add the 2-chloro-3-aminopyridine (1.0 equivalent) and 4-aminophenol (1.1-1.2 equivalents).

    • Add a mild base such as Cs₂CO₃ or K₃PO₄ (2.0-2.5 equivalents). These are generally preferred over strong alkoxide bases to minimize side reactions[4].

    • Add the degassed solvent.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C under a positive pressure of nitrogen or argon.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 8-24 hours. Avoid unnecessarily long reaction times to prevent byproduct formation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the base and some palladium residues.

    • Wash the organic layer with deoxygenated water or a dilute solution of a reducing agent like sodium sulfite to prevent oxidation of the product.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' Deprotonation Deprotonation (Amido Complex) AmineCoord->Deprotonation + Base - Base-H+ RedElim Product Complex Deprotonation->RedElim Reductive Elimination Product Ar-NR'R'' (Product) RedElim->Product CatalystRegen Pd(0)L2 RedElim->CatalystRegen

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How can I effectively prevent product oxidation during workup and purification?

Answer: A rigorous oxygen-free approach is mandatory.

Experimental Protocol: Anti-Oxidation Workup and Isolation

  • Inert Atmosphere: Conduct all steps of the workup (filtrations, extractions, concentrations) under a blanket of nitrogen or argon.

  • Deoxygenated Solvents: Use solvents that have been thoroughly degassed for all extractions and washes.

  • Antioxidant Addition: During the aqueous wash steps, add a small amount of a reducing agent like sodium sulfite or sodium metabisulfite (e.g., a 1-5% w/v solution) to the water. This will scavenge any dissolved oxygen.

  • pH Control: During purification by extraction, it can be beneficial to perform washes under slightly acidic conditions (pH 4-5) where the aminophenol is protonated and less susceptible to oxidation[8][9].

  • Temperature Control: Keep the temperature as low as possible during solvent removal by rotary evaporation.

  • Final Product Handling: Dry the isolated solid under vacuum and store it in an amber vial under an inert atmosphere, protected from light.

Q3: What is a multi-step purification strategy to achieve >99.5% purity and <10 ppm residual palladium?

Answer: A combination of techniques is required for high-purity material.

Experimental Protocol: High-Purity Purification Workflow

  • Initial Filtration: After the reaction, cool and filter the mixture through Celite to remove insoluble salts and precipitated palladium.

  • Acid-Base Extraction:

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous phase, leaving non-basic organic impurities behind.

    • Separate the layers. Treat the organic layer for palladium scavenging if necessary (see step 3).

    • Carefully basify the acidic aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates.

    • Filter the precipitated solid.

  • Palladium Scavenging:

    • If palladium levels are still high, treat the organic solution of the crude product with a palladium scavenger. Thiol-functionalized silica gels are highly effective.

    • Stir the solution with the scavenger (typically 1-5 wt%) for several hours at room temperature, then filter to remove the scavenger.

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., acetonitrile, ethanol/water, or isopropanol).

    • Allow the solution to cool slowly to form high-purity crystals.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Filtration Celite Filtration Start->Filtration Extraction Acid-Base Extraction Filtration->Extraction Scavenging Palladium Scavenging (Optional) Extraction->Scavenging Recrystallization Recrystallization Scavenging->Recrystallization End High-Purity Product (>99.5%, <10 ppm Pd) Recrystallization->End

Caption: A multi-step workflow for purifying the final product.

Q4: What analytical methods are essential for quality control?

Answer: A suite of analytical techniques is necessary to ensure the purity and identity of the final product.

Data Presentation: Analytical Methods for Quality Control

Analytical TechniquePurposeKey Parameters to Monitor
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Purity (%), presence of starting materials, known and unknown impurities.[10][11]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities.Molecular weight of impurities to deduce their structure.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural confirmation of the final product.Chemical shifts and integration consistent with the desired structure.
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) Quantification of residual palladium and other elemental impurities.Palladium content in ppm or ppb.
DSC (Differential Scanning Calorimetry) Assessment of crystalline form and melting point.Melting point onset and peak.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the typical starting materials for the synthesis?

    • A: The most common starting materials are 2-chloro-3-aminopyridine and 4-aminophenol, coupled via a palladium-catalyzed Buchwald-Hartwig amination[3][12].

  • Q: Can this reaction be performed with other aryl halides besides the chloride?

    • A: Yes, aryl bromides and iodides are generally more reactive than aryl chlorides in Buchwald-Hartwig couplings and may allow for milder reaction conditions, though they are often more expensive[3][5].

  • Q: Are there any greener alternatives to palladium catalysis?

    • A: Research into using more earth-abundant metals like copper (Ullmann condensation) or nickel as catalysts for C-N coupling is ongoing. However, for industrial production, palladium-based systems are currently the most reliable and well-established[13].

  • Q: How should the final, purified 4-[(3-Aminopyridin-2-yl)amino]phenol be stored?

    • A: The product should be stored in a tightly sealed, opaque container under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C) to minimize degradation and oxidation[6].

References

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]

  • Wyszecka-Kaszuba, E., Warowna-Grzeskiewicz, M., & Fijalek, Z. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329.
  • Google Patents. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection | Request PDF. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]

  • Google Patents. WO2017197604A1 - Method for synthesizing crizotinib intermediate.
  • PubMed. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Available from: [Link]

  • Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Google Patents. CN107417603B - Preparation method of crizotinib intermediate.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Veeprho. 4-Aminophenol Impurities and Related Compound. Available from: [Link]

  • Google Patents. US4870209A - Process for purifying crude 4-aminophenol.
  • SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • Arkivoc. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • PrepChem.com. Synthesis of 3-[(4-Amino-3-pyridinyl)amino]phenol. Available from: [Link]

  • Vietnam Journals Online. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Available from: [Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • Science.gov. related impurities 4-aminophenol: Topics by Science.gov. Available from: [Link]

  • PubMed. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Available from: [Link]

  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • QuickCompany. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Available from: [Link]

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Available from: [Link]

  • PMC. Organic Salts of Pharmaceutical Impurity p-Aminophenol. Available from: [Link]

  • Google Patents. US4440954A - Process for the purification of p-aminophenol.

Sources

Optimization

Recrystallization solvents for purifying 4-[(3-Aminopyridin-2-yl)amino]phenol

Technical Support Center: Purification & Recrystallization Guide Subject: Recrystallization Solvents for Purifying 4-[(3-Aminopyridin-2-yl)amino]phenol CAS: 78750-68-2 | Document ID: TS-PUR-78750 | Revision: 2.1 Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization Guide Subject: Recrystallization Solvents for Purifying 4-[(3-Aminopyridin-2-yl)amino]phenol CAS: 78750-68-2 | Document ID: TS-PUR-78750 | Revision: 2.1

Executive Summary & Technical Context

This guide addresses the purification of 4-[(3-Aminopyridin-2-yl)amino]phenol , a diarylamine intermediate often used in kinase inhibitor synthesis.

The Challenge: This molecule presents a dual purification challenge:

  • Amphoteric Nature: It contains a basic pyridine nitrogen, a secondary amine bridge, and an acidic phenolic proton (

    
    ). This makes solubility highly pH-dependent.
    
  • Oxidative Instability: Like all

    
    -aminophenol derivatives, this compound is prone to rapid oxidation upon exposure to air, forming quinone-imine impurities (manifesting as pink/brown discoloration).
    

Core Recommendation: The most effective single-solvent system for high-yield crystallization is Acetonitrile (MeCN) . For higher purity requirements removing inorganic salts, a Degassed Ethanol/Water system is the standard.

Solvent Selection Matrix

The following data summarizes solvent performance based on thermodynamic solubility profiles of aminophenol/aminopyridine analogs.

Solvent SystemClassificationSuitabilityMechanism of Action
Acetonitrile (MeCN) Polar AproticPrimary (Best Balance) Solubilizes the compound at reflux (

C) but shows poor solubility at

C, inducing sharp crystallization.
Ethanol : Water (4:1) Polar ProticSecondary (Green) Excellent for removing inorganic salts. Requires antioxidants (e.g., Sodium Dithionite) to prevent oxidation during heating.
Ethyl Acetate : Hexane Solvent/AntisolventTertiary (Polymorphs) Used if "oiling out" occurs in MeCN. Dissolve in minimal hot EtOAc, then titrate with Hexane.
Methanol Polar ProticAvoid for Recryst.Too soluble; difficult to recover yield without excessive evaporation.
DCM / Chloroform ChlorinatedPoorSolubility is often insufficient for effective recrystallization; good for extraction only.

Troubleshooting & FAQs

Q1: My product turns pink or dark brown during recrystallization. How do I prevent this?

Diagnosis: This is oxidative degradation forming quinoid impurities. Solution:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.

  • Add Antioxidant: If using the Ethanol/Water method, add 0.5% w/v Sodium Dithionite (

    
    )  or Ascorbic Acid to the aqueous phase. This acts as a scavenger for dissolved oxygen.
    
  • Charcoal Treatment: If the crude is already dark, dissolve in hot solvent, treat with activated carbon (5-10% wt), stir for 10 mins, and filter hot through Celite.

Q2: The compound is "oiling out" (forming a liquid blob) instead of crystallizing.

Diagnosis: The solution is likely supersaturated too quickly, or the melting point is depressed by impurities. Solution:

  • Seed Crystals: Retain a tiny amount of crude solid. Once the hot solution cools slightly and becomes turbid, add the seed crystal to provide a nucleation site.

  • Slow Cooling: Do not plunge the flask into ice immediately. Wrap the flask in a towel and let it cool to room temperature over 2 hours before refrigerating.

  • Change Solvent: Switch to the Acetonitrile method. Aminopyridines crystallize more reliably from MeCN than from alcohol/water mixtures which favor hydrogen-bonding networks that can trap solvent (oils).

Q3: What is the expected yield?

Answer: A successful recrystallization typically yields 75-85% . If yield is lower, check the mother liquor; the compound may be too soluble. Concentrate the mother liquor by 50% and cool again to harvest a second crop.

Detailed Experimental Protocols

Method A: The Acetonitrile Protocol (Recommended)

Best for: High recovery and removal of organic impurities.

  • Preparation: Place crude 4-[(3-Aminopyridin-2-yl)amino]phenol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Acetonitrile (10 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    C) under a nitrogen atmosphere.
    
    • Note: If solid remains, add more MeCN in 1 mL increments until dissolved.

  • Filtration (Optional): If insoluble particles (dust/salts) are visible, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove heat. Allow the flask to cool slowly to room temperature with gentle stirring. Crystals should begin to form around

    
    C.
    
  • Finishing: Cool in an ice bath (

    
    C) for 1 hour.
    
  • Collection: Filter under vacuum. Wash the cake with cold (

    
    C) Acetonitrile. Dry under high vacuum at 
    
    
    
    C.
Method B: The Ethanol/Water Protocol

Best for: Removal of inorganic salts and highly polar impurities.

  • Dissolution: Dissolve crude solid in boiling Ethanol (approx. 5-8 mL/g).

  • Antisolvent Addition: Add hot Water dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of Ethanol to clear the solution again.

  • Stabilization: Add a pinch of Sodium Dithionite (approx 5-10 mg) if the solution shows color.

  • Crystallization: Remove from heat and allow to stand undisturbed. Slow cooling is critical here to avoid oiling.

Logic & Workflow Diagram

The following diagram illustrates the decision process for purification based on impurity profile and observed behavior.

PurificationWorkflow Start Crude 4-[(3-Aminopyridin-2-yl)amino]phenol CheckColor Is Crude Dark/Black? Start->CheckColor Decolorize Dissolve in Hot Solvent + Activated Carbon + Filter Hot CheckColor->Decolorize Yes (Oxidation) SelectSolvent Select Solvent System CheckColor->SelectSolvent No Decolorize->SelectSolvent MeCN Acetonitrile (Reflux) SelectSolvent->MeCN Standard EtOH Ethanol/Water (Hot) SelectSolvent->EtOH Salt Removal CheckOil Did it Oil Out? MeCN->CheckOil EtOH->CheckOil Reheat Reheat & Add Seed Crystal Slow Cool CheckOil->Reheat Yes Isolate Filter & Wash (Cold Solvent) CheckOil->Isolate No (Crystals) Reheat->Isolate Dry Dry under Vacuum (40°C) Isolate->Dry

Caption: Decision tree for solvent selection and troubleshooting oxidation/oiling issues during purification.

References

  • PrepChem. (n.d.). Synthesis of 3-[(4-Amino-3-pyridinyl)amino]phenol. (Demonstrates Acetonitrile recrystallization for the structural isomer). Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for 4-Aminophenol (Solubility Data Analog). Retrieved from [Link]

  • ResearchGate. (2021). Recrystallization of Amine Compounds and Pyridines. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Identifying 4-[(3-Aminopyridin-2-yl)amino]phenol via FTIR Spectroscopy

For researchers and professionals in drug development, the precise identification of novel compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the Fourier-Transform Inf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of novel compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-[(3-Aminopyridin-2-yl)amino]phenol. By understanding the characteristic vibrational modes of this molecule and comparing them with its structural precursors, this document offers a robust methodology for its unambiguous identification.

The Structural Rationale: A Tale of Two Moieties

The molecular architecture of 4-[(3-Aminopyridin-2-yl)amino]phenol is a composite of a 3-aminopyridine unit and a 4-aminophenol unit, linked by a secondary amine bridge. This structure dictates a unique FTIR spectrum that is more than the sum of its parts. The electronic effects of the electron-donating amino and hydroxyl groups, coupled with the aromatic systems, lead to characteristic shifts in vibrational frequencies.

To confidently identify the target compound, we will leverage a comparative approach, analyzing the FTIR spectra of its constituent building blocks: 3-aminopyridine and 4-aminophenol. This allows us to pinpoint the novel spectral features arising from the formation of the secondary amine linkage and the overall molecular synergy.

Visualizing the Molecule and its Key Vibrational Modes

To better understand the origin of the characteristic FTIR peaks, let's visualize the molecular structure and the primary vibrational modes that contribute to its unique spectrum.

Caption: Molecular structure of 4-[(3-Aminopyridin-2-yl)amino]phenol with key vibrational modes highlighted.

Comparative FTIR Peak Analysis

The following table summarizes the expected characteristic FTIR peaks for 4-[(3-Aminopyridin-2-yl)amino]phenol, with a comparison to its precursors. This data is synthesized from established spectral databases and literature on similar compounds.[1][2][3][4]

Vibrational Mode 3-Aminopyridine (cm⁻¹) 4-Aminophenol (cm⁻¹) 4-[(3-Aminopyridin-2-yl)amino]phenol (Expected, cm⁻¹) Comments
O-H Stretch (Phenolic)N/A~3338~3300-3400 (broad)The broadness is due to hydrogen bonding.
N-H Stretch (Primary Amine)~3420, ~3320~3282~3400-3500 (weaker)The primary amine of 3-aminopyridine is consumed in the reaction. A new, weaker primary amine signature from the aminophenol moiety may be observed.
N-H Stretch (Secondary Amine)N/AN/A~3200-3300A new, distinct peak indicating the formation of the amine bridge.
Aromatic C-H Stretch~3000-3100~3000-3100~3000-3100Characteristic of aromatic rings.
Aromatic C=C Stretch~1600, ~1480~1613, ~1510~1580-1620, ~1450-1550Multiple bands are expected due to the two different aromatic rings.
N-H Bend (Primary Amine)~1620~1613~1600-1630May overlap with aromatic C=C stretching.
C-N Stretch~1320~1235~1250-1350The C-N bonds of the primary and secondary amines will have distinct frequencies.
C-O Stretch (Phenolic)N/A~1091~1100-1250This peak is sensitive to the electronic environment of the phenol.
Aromatic C-H Out-of-Plane Bend~700-900~700-900~700-900The substitution pattern on the aromatic rings will influence the exact positions of these bands.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 4-[(3-Aminopyridin-2-yl)amino]phenol, the following protocol is recommended:

1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Rationale: ATR is a rapid and convenient method for solid samples, requiring minimal preparation.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the powdered 4-[(3-Aminopyridin-2-yl)amino]phenol sample onto the ATR crystal.

    • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

2. Data Acquisition

  • Instrument: A research-grade FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32-64 scans (co-added to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

3. Data Processing

  • Baseline Correction: Apply a baseline correction to the spectrum to account for any sloping baseline.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

Interpreting the Spectrum: A Self-Validating Workflow

The identification of 4-[(3-Aminopyridin-2-yl)amino]phenol is confirmed by a logical, self-validating workflow.

cluster_0 Precursor Analysis cluster_1 Target Molecule Analysis cluster_2 Comparative Validation cluster_3 Confirmation a FTIR of 3-Aminopyridine c Experimental FTIR of 4-[(3-Aminopyridin-2-yl)amino]phenol a->c b FTIR of 4-Aminophenol b->c d Appearance of Secondary N-H Stretch c->d e Disappearance/Shift of Primary N-H Stretches c->e f Shifts in Aromatic and C-N/C-O Regions c->f g Positive Identification d->g e->g f->g

Caption: A logical workflow for the confirmational identification of the target compound.

Conclusion

The FTIR spectrum of 4-[(3-Aminopyridin-2-yl)amino]phenol is rich with information that, when properly interpreted, provides a definitive identification of the molecule. The key to this identification lies in a comparative analysis with its precursors, 3-aminopyridine and 4-aminophenol. The emergence of a secondary amine N-H stretching band, coupled with the modification of the primary amine and phenolic O-H signals, and shifts in the fingerprint region, collectively serve as a unique spectral fingerprint. By following the detailed experimental protocol and logical workflow presented in this guide, researchers can confidently and accurately identify 4-[(3-Aminopyridin-2-yl)amino]phenol, ensuring the integrity of their drug discovery and development endeavors.

References

  • SpectraBase. 2-Aminophenol - Optional[Vapor Phase IR] - Spectrum. [Link]

  • National Institute of Standards and Technology. 3-Aminopyridine - NIST WebBook. [Link]

  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

  • ResearchGate. FTIR Spectra of Anisaldehyde, 2-Aminophenol, and the Ligand (Schiff Base). [Link]

  • Elixir International Journal. Elixir Vib. Spect. 86 (2015) 35055-35058. [Link]

  • SpectraBase. 2-Aminophenol - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 3-Aminopyridine. [Link]

  • National Institute of Standards and Technology. 3-Aminopyridine - NIST WebBook. [Link]

  • PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • ResearchGate. The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • SciELO. Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. [Link]

  • ResearchGate. FTIR spectra of 4-aminophenol and Cu(II) complex. [Link]

  • IRIS . Vibrational and nonlinear optical properties of amine-capped push-pull polyynes by infrared and Raman spectroscopy. [Link]

  • Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • MDPI. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]

  • ResearchGate. (PDF) Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. [Link]

  • arXiv.org. Vibrational and nonlinear optical properties of amine-capped push-pull polyynes by infrared and Raman spectroscopy. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-[(3-Aminopyridin-2-yl)amino]phenol

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-[(3-Aminopyridin-2-yl)amino]phenol, a molecule of interest in pharmaceutical and chemical research. By dissecting it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-[(3-Aminopyridin-2-yl)amino]phenol, a molecule of interest in pharmaceutical and chemical research. By dissecting its structural components and applying fundamental principles of mass spectrometry, we can anticipate its behavior under common ionization and fragmentation techniques. This analysis is crucial for researchers in drug development and related fields for structural elucidation and impurity profiling.

Introduction to 4-[(3-Aminopyridin-2-yl)amino]phenol

4-[(3-Aminopyridin-2-yl)amino]phenol is a heterocyclic aromatic compound with a molecular formula of C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol .[1][] Its structure comprises three key functional moieties: a phenol ring, a pyridine ring, and two amine groups. The presence of multiple basic nitrogen atoms and an acidic phenolic proton makes this molecule amenable to analysis by electrospray ionization (ESI) mass spectrometry, a soft ionization technique that typically produces a prominent protonated molecule, [M+H]⁺.[3][4][5]

Understanding the fragmentation of this molecule under collision-induced dissociation (CID) is essential for its unambiguous identification.[6] The fragmentation pathways will be dictated by the relative stabilities of the resulting fragment ions and the inherent chemical properties of the functional groups.

Predicted Fragmentation Pathways

Upon introduction into the mass spectrometer using ESI in positive ion mode, 4-[(3-Aminopyridin-2-yl)amino]phenol is expected to readily form a protonated molecular ion, [M+H]⁺, at m/z 202. The protonation is most likely to occur on the most basic site, which is predicted to be the pyridine ring nitrogen, due to the delocalization of the lone pair electrons of the other nitrogen atoms into their respective aromatic systems.

Subsequent fragmentation of the m/z 202 precursor ion via CID will likely proceed through several key pathways, driven by the cleavage of the weakest bonds and the formation of stable neutral losses and charged fragments.

dot

Caption: Predicted major fragmentation pathways of protonated 4-[(3-Aminopyridin-2-yl)amino]phenol.

Pathway A: Loss of Ammonia (NH₃)

A common fragmentation pathway for compounds containing a primary amine on an aromatic ring is the loss of a neutral ammonia molecule (17 Da).[7] In this case, the [M+H]⁺ ion at m/z 202 could lose NH₃ from the 3-amino group on the pyridine ring to form a stable ion at m/z 185. This fragment may then undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from the phenol moiety, to yield an ion at m/z 157.

Pathway B: Cleavage of the C-N Linker Bond

The bond between the bridging secondary amine and the pyridine ring (C-N bond) is another likely point of cleavage. This would lead to two primary fragment ions:

  • Aminophenol Cation (m/z 109): Cleavage of the C-N bond with charge retention on the aminophenol fragment would result in an ion at m/z 109, corresponding to the protonated 4-aminophenol. The molecular weight of 4-aminophenol is 109.13 g/mol .[8][9]

  • Aminopyridine Radical Cation (m/z 94): Alternatively, charge retention on the aminopyridine fragment would produce an ion at m/z 94. Aromatic amines are known to form stable molecular ions.[10][11] This fragment could further lose hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation of pyridine rings, to yield an ion at m/z 67.[10]

Comparative Analysis

To provide a robust predictive model for the fragmentation of 4-[(3-Aminopyridin-2-yl)amino]phenol, it is instructive to compare its expected fragmentation with that of its constituent building blocks: 4-aminophenol and 2,3-diaminopyridine.

Precursor IonKey Fragments (m/z)Interpretation
4-Aminophenol [M+H]⁺ 65, 77, 94Loss of CO and subsequent rearrangements are characteristic of phenols.[12][13]
2,3-Diaminopyridine [M+H]⁺ 94, 67Loss of NH₃ and HCN are characteristic of aminopyridines.[7][10]
4-[(3-Aminopyridin-2-yl)amino]phenol [M+H]⁺ 185, 157, 109, 94, 67A composite of the fragmentation patterns of its constituent parts.

The fragmentation pattern of the target molecule is anticipated to be a hybrid of the patterns observed for its substructures. The presence of fragments at m/z 109 and 94 would strongly suggest the core structure, while the loss of ammonia (m/z 185) would be indicative of the primary amino group on the pyridine ring.

Experimental Protocol for MS/MS Analysis

To experimentally verify these predicted fragmentation patterns, the following protocol for tandem mass spectrometry (MS/MS) is recommended.

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Dissolve sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid Infusion Direct Infusion via Syringe Pump Sample->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MS1 MS1 Scan (Identify [M+H]⁺ at m/z 202) ESI->MS1 Isolation Isolate m/z 202 MS1->Isolation CID Collision-Induced Dissociation (Vary Collision Energy) Isolation->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2

Caption: Recommended experimental workflow for MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of 4-[(3-Aminopyridin-2-yl)amino]phenol in a solution of 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump to ensure a stable signal.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.[14] Optimize source parameters such as capillary voltage and gas flows to maximize the signal of the protonated molecule.

  • MS1 Scan: Perform a full scan mass spectrum (MS1) to confirm the presence and isolation of the [M+H]⁺ ion at m/z 202.

  • Precursor Ion Isolation: Select the m/z 202 ion in the quadrupole or ion trap.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collision with an inert gas (e.g., argon or nitrogen) in the collision cell.[6][15] A range of collision energies should be applied to observe both low-energy and higher-energy fragmentation pathways.

  • MS2 Scan: Acquire the product ion spectrum (MS2) to detect and identify the resulting fragment ions.

Rationale for Experimental Choices:

  • ESI in positive mode is chosen due to the presence of multiple basic nitrogen atoms, which are readily protonated.

  • Direct infusion is preferred over chromatographic separation for this initial fragmentation study to avoid any potential on-column degradation and to obtain a clean spectrum of the parent compound.

  • Varying the collision energy is crucial to build a complete picture of the fragmentation landscape, from the initial, most facile fragmentations to more complex, multi-step pathways.

Conclusion

The in-silico fragmentation analysis of 4-[(3-Aminopyridin-2-yl)amino]phenol provides a strong predictive framework for its characterization by tandem mass spectrometry. The expected fragmentation pathways, primarily involving the loss of ammonia and cleavage of the central C-N bond, are well-grounded in the established fragmentation patterns of its constituent aromatic amine and phenol moieties. The proposed experimental protocol offers a clear and logical approach to obtaining empirical data to validate these predictions. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating more rapid and confident structural elucidation.

References

  • The High-Resolution Mass Spectral Fragmentation Pathways of Primary Arom
  • Substituent Effects in the Binding of Alkali Metal Ions to Pyridines Studied by Threshold Collision-Induced Dissociation and ab Initio Theory: The Aminopyridines. ResearchGate. [Link]

  • Mass Spectrometry: Fragment
  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]

  • GCMS Section 6.15. Whitman People. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. [Link]

  • Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon dissociation fragmentation of a hydrated C-glycoside of 5-fluorouridine formed by the action of the pseudouridine synthases RluA and TruB. PMC. [Link]

  • Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. doc brown. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in. [Link]

  • In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. PubMed. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • 4-Aminophenol. Wikipedia. [Link]

  • Conversion of Aryl Azides to Aminopyridines. PubMed. [Link]

  • 4-Aminophenol. PubChem. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics studied by ion trap and quadrupole/orthogonal-acceleration time-of-flight technology. PubMed. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC. [Link]

  • Mass spectra fragmentation of unlabelled phenol (left) and 13C-labelled... ResearchGate. [Link]

Sources

Validation

Comparative Kinetics of Enzymatic Oxidation of 4-[(3-Aminopyridin-2-yl)amino]phenol: A Methodological Guide

Introduction The enzymatic oxidation of phenolic compounds is a cornerstone of numerous biological processes and has significant implications in drug metabolism, toxicology, and environmental science. The compound 4-[(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enzymatic oxidation of phenolic compounds is a cornerstone of numerous biological processes and has significant implications in drug metabolism, toxicology, and environmental science. The compound 4-[(3-Aminopyridin-2-yl)amino]phenol, a substituted aminophenol, presents a unique structure with potential for complex enzymatic interactions. Understanding the kinetics of its oxidation is crucial for predicting its metabolic fate, potential bioactivation to reactive species, and for the development of novel therapeutics.

This guide provides a comprehensive framework for investigating the comparative kinetics of the enzymatic oxidation of 4-[(3-Aminopyridin-2-yl)amino]phenol. We will explore the rationale for selecting key enzyme classes—tyrosinases, peroxidases, and cytochrome P450s—and provide detailed, field-proven protocols for conducting kinetic assays. By comparing the kinetic parameters of 4-[(3-Aminopyridin-2-yl)amino]phenol with well-characterized phenolic substrates, researchers can gain valuable insights into its structure-activity relationships and enzymatic susceptibility.

Rationale for Enzyme Selection

The choice of enzymes for this comparative study is dictated by their established roles in the oxidation of phenolic and aromatic amine compounds.

  • Tyrosinase (EC 1.14.18.1): This copper-containing enzyme is a key player in melanin synthesis and is known to catalyze the oxidation of both monophenols and o-diphenols.[1][2] Its broad substrate specificity makes it a prime candidate for initiating the oxidation of novel phenolic compounds. Tyrosinase activity involves the hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones.[2][3]

  • Horseradish Peroxidase (HRP) (EC 1.11.1.7): As a model peroxidase, HRP is extensively used in biochemical assays due to its high catalytic activity and stability.[4][5][6] Peroxidases catalyze the oxidation of a wide variety of substrates, including phenols and aromatic amines, in the presence of hydrogen peroxide (H₂O₂).[5][6] The reaction mechanism involves the formation of highly reactive enzyme intermediates (Compound I and Compound II) that abstract electrons from the substrate.[7]

  • Cytochrome P450 (CYP) Superfamily (EC 1.14.-.-): This diverse family of heme-containing monooxygenases plays a central role in the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants.[8][9] CYPs are known to catalyze various oxidative reactions, including hydroxylation, N-oxidation, and dealkylation.[9] Given the presence of both a phenol and a pyridine ring, 4-[(3-Aminopyridin-2-yl)amino]phenol is a likely substrate for one or more CYP isoforms.

Experimental Workflow for Comparative Kinetic Analysis

The following diagram outlines the general workflow for determining and comparing the enzymatic kinetics of 4-[(3-Aminopyridin-2-yl)amino]phenol.

Enzymatic_Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparative Analysis prep_reagents Prepare Reagents: - Enzyme Solutions (Tyrosinase, HRP, CYP) - Substrate Stock Solutions - Buffers and Cofactors initial_rates Measure Initial Reaction Rates: - Vary Substrate Concentration - Monitor Product Formation or Substrate Depletion prep_reagents->initial_rates prep_instrument Instrument Calibration: - Spectrophotometer Wavelength Scan - Temperature Control prep_instrument->initial_rates mm_plot Generate Michaelis-Menten Plot (Initial Rate vs. [Substrate]) initial_rates->mm_plot controls Run Controls: - No Enzyme Control - No Substrate Control controls->initial_rates lb_plot Create Lineweaver-Burk Plot (1/Rate vs. 1/[Substrate]) mm_plot->lb_plot calc_params Calculate Kinetic Parameters: - Vmax - Km - kcat - kcat/Km lb_plot->calc_params compare_data Compare Kinetic Data: - 4-[(3-Aminopyridin-2-yl)amino]phenol - Standard Phenolic Substrates calc_params->compare_data conclusion Draw Conclusions on: - Enzyme Specificity - Catalytic Efficiency - Structure-Activity Relationship compare_data->conclusion

Caption: General workflow for the comparative kinetic analysis of 4-[(3-Aminopyridin-2-yl)amino]phenol oxidation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the kinetic assays. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Tyrosinase-Mediated Oxidation

Objective: To determine the kinetic parameters (Km and Vmax) for the tyrosinase-catalyzed oxidation of 4-[(3-Aminopyridin-2-yl)amino]phenol and compare them to a standard substrate like L-DOPA.[10]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • 4-[(3-Aminopyridin-2-yl)amino]phenol

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (50 mM, pH 6.8)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer. Keep on ice.

    • Prepare stock solutions of 4-[(3-Aminopyridin-2-yl)amino]phenol and L-DOPA in phosphate buffer.

  • Wavelength Scan:

    • To determine the optimal wavelength for monitoring the reaction, perform a wavelength scan (e.g., 300-600 nm) of a reaction mixture containing the substrate and tyrosinase after allowing the reaction to proceed for a few minutes. The product of aminophenol oxidation is often a quinone-imine, which exhibits a characteristic absorbance spectrum.

  • Kinetic Assay:

    • Set up a series of cuvettes containing varying concentrations of 4-[(3-Aminopyridin-2-yl)amino]phenol in phosphate buffer.

    • Equilibrate the cuvettes at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a fixed amount of tyrosinase to each cuvette.

    • Immediately monitor the change in absorbance at the predetermined wavelength over time (e.g., every 10 seconds for 3-5 minutes).

    • Repeat the assay with L-DOPA as the substrate for comparison.

  • Controls:

    • No Enzyme Control: A reaction mixture containing the highest concentration of the substrate without the enzyme to check for auto-oxidation.

    • No Substrate Control: A reaction mixture containing the enzyme but no substrate to establish a baseline.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ versus substrate concentration to generate a Michaelis-Menten curve.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine Vmax and Km.[10]

Protocol 2: Horseradish Peroxidase (HRP)-Mediated Oxidation

Objective: To determine the kinetic parameters for the HRP-catalyzed oxidation of 4-[(3-Aminopyridin-2-yl)amino]phenol in the presence of H₂O₂ and compare them to a standard substrate like phenol.[4]

Materials:

  • Horseradish peroxidase (HRP) (EC 1.11.1.7)

  • 4-[(3-Aminopyridin-2-yl)amino]phenol

  • Phenol

  • Hydrogen peroxide (H₂O₂)

  • 4-Aminoantipyrine (4-AAP) (optional, as a colorimetric indicator)

  • Phosphate buffer (100 mM, pH 7.0)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of HRP, 4-[(3-Aminopyridin-2-yl)amino]phenol, phenol, and H₂O₂ in phosphate buffer.

  • Assay Principle:

    • HRP catalyzes the oxidation of the phenolic substrate by H₂O₂. The formation of the oxidized product can be monitored directly, or by coupling the reaction with a chromogenic agent like 4-AAP, which forms a colored product upon reaction with the oxidized phenol.[11][12]

  • Kinetic Assay:

    • In a series of cuvettes, add phosphate buffer, a fixed concentration of H₂O₂, and varying concentrations of 4-[(3-Aminopyridin-2-yl)amino]phenol.

    • Equilibrate at a constant temperature.

    • Initiate the reaction by adding a fixed amount of HRP.

    • Monitor the increase in absorbance at the appropriate wavelength over time.

    • Repeat the assay using phenol as the substrate.

  • Controls:

    • No HRP Control: To assess the non-enzymatic oxidation by H₂O₂.

    • No H₂O₂ Control: To ensure the reaction is dependent on the oxidizing agent.

  • Data Analysis:

    • Follow the same data analysis steps as described in Protocol 1 to determine Vmax and Km.

Protocol 3: Cytochrome P450-Mediated Oxidation

Objective: To investigate the potential for CYP-mediated oxidation of 4-[(3-Aminopyridin-2-yl)amino]phenol using liver microsomes and to identify potential inhibitory effects on known CYP activities.

Materials:

  • Human or rat liver microsomes

  • 4-[(3-Aminopyridin-2-yl)amino]phenol

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Standard CYP substrates and their corresponding metabolites for inhibition studies (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • LC-MS/MS for metabolite identification and quantification

Procedure:

  • Metabolite Identification (Qualitative):

    • Incubate 4-[(3-Aminopyridin-2-yl)amino]phenol with liver microsomes and the NADPH regenerating system.

    • After a set time, stop the reaction (e.g., with acetonitrile).

    • Analyze the supernatant by LC-MS/MS to identify potential oxidized metabolites (e.g., hydroxylated products, N-oxides).

  • Enzyme Kinetics (if a metabolite is identified and a standard is available):

    • Follow a similar procedure to Protocols 1 and 2, varying the substrate concentration and quantifying the formation of the specific metabolite over time using LC-MS/MS.

  • Inhibition Assay:

    • Incubate a standard CYP substrate with liver microsomes and the NADPH regenerating system in the presence of varying concentrations of 4-[(3-Aminopyridin-2-yl)amino]phenol.

    • Measure the formation of the standard metabolite.

    • A decrease in metabolite formation indicates inhibition of the specific CYP isoform by 4-[(3-Aminopyridin-2-yl)amino]phenol.[13]

  • Controls:

    • No NADPH Control: To ensure the reaction is dependent on CYP activity.

    • No Microsome Control: To check for non-enzymatic degradation.

Data Presentation and Interpretation

The kinetic data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Tyrosinase 4-[(3-Aminopyridin-2-yl)amino]phenolExperimental ValueExperimental ValueCalculatedCalculated
L-DOPALiterature/Experimental ValueLiterature/Experimental ValueCalculatedCalculated
HRP 4-[(3-Aminopyridin-2-yl)amino]phenolExperimental ValueExperimental ValueCalculatedCalculated
PhenolLiterature/Experimental ValueLiterature/Experimental ValueCalculatedCalculated
CYP Isoform 4-[(3-Aminopyridin-2-yl)amino]phenolExperimental ValueExperimental ValueCalculatedCalculated

Interpretation of Kinetic Parameters:

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kcat/Km (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate to a product. It is the most useful parameter for comparing the specificity of an enzyme for different substrates.

Visualization of a Catalytic Cycle: Peroxidase Example

The following diagram illustrates the catalytic cycle of a peroxidase enzyme, a key process in the oxidation of phenolic compounds.

Peroxidase_Catalytic_Cycle HRP HRP (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O P⁺•) HRP->CompoundI H₂O₂ → 2H₂O CompoundII Compound II (Fe⁴⁺=O P) CompoundI->CompoundII AH₂ → AH• CompoundII->HRP AH₂ → AH•

Caption: Simplified catalytic cycle of horseradish peroxidase (HRP), where AH₂ represents the phenolic substrate.

Conclusion

This guide provides a robust framework for the comparative kinetic analysis of 4-[(3-Aminopyridin-2-yl)amino]phenol oxidation by key enzyme families. By systematically applying the detailed protocols and analytical methods described, researchers can elucidate the enzymatic susceptibility of this novel compound. The comparative data generated will be invaluable for understanding its metabolic profile, predicting potential toxicological outcomes, and guiding further research in drug development and related fields. The principles and methodologies outlined here are broadly applicable to the kinetic characterization of other novel phenolic compounds.

References

  • Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. National Institutes of Health.
  • Effect of p-aminophenols on tyrosinase activity. PubMed.
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Royal Society of Chemistry.
  • Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature. National Center for Biotechnology Information.
  • Kinetics of soluble and immobilized horseradish peroxidase-mediated oxidation of phenolic compounds. ResearchGate.
  • Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine. National Center for Biotechnology Information.
  • Kinetic data for the oxidation of Aminophenol by complexes based on... ResearchGate.
  • Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates. MDPI.
  • Enzyme Kinetic Assay. Creative Biogene.
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed.
  • Structure of aminophenol derivatives. ResearchGate.
  • The role of peroxidase in the enzymatic oxidation of phenolic compounds to quinones from Luffa aegyptiaca (gourd) fruit juice. Taylor & Francis Online.
  • Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l‐ and d‐melanogenesis pathways. Wiley Online Library.
  • Kinetic studies on the oxidation of phenols by the horseradish peroxidase compound II. Semantic Scholar.
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate.
  • Catalysis-based specific detection and inhibition of tyrosinase and their application. National Center for Biotechnology Information.
  • Kinetics Analysis of Tyrosinase. Adam Cap.
  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. National Center for Biotechnology Information.
  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. LinkedIn.
  • Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines. PubMed.
  • How to Perform a Standard Enzyme Activity Assay?. Patsnap.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information.
  • 4-(3-Aminopyridin-2-ylamino)phenol. Sigma-Aldrich.
  • [Cooxidation of phenol and 4-aminoantipyrin, catalyzed by polymers and copolymers of horseradish root peroxidase and Penicillium funiculosum 46.1 glucose oxidase]. PubMed.
  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI.
  • Kinetic modelling of phenol co-oxidation using horseradish peroxidase. ResearchGate.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Royal Society of Chemistry.
  • Cytochrome P450 in GtoPdb v.2025.3. IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Comparative

Inter-laboratory validation of detection methods for 4-[(3-Aminopyridin-2-yl)amino]phenol

Executive Summary & Strategic Context The precise quantification of 4-[(3-Aminopyridin-2-yl)amino]phenol (CAS 78750-68-2) is critical for regulatory compliance in the cosmetic (oxidative hair dye couplers) and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The precise quantification of 4-[(3-Aminopyridin-2-yl)amino]phenol (CAS 78750-68-2) is critical for regulatory compliance in the cosmetic (oxidative hair dye couplers) and pharmaceutical sectors. As a secondary amine bridging a phenol and an aminopyridine, this molecule exhibits amphoteric properties that challenge standard reverse-phase chromatography, often leading to peak tailing and reproducibility issues across different laboratories.

This guide provides a robust, inter-laboratory validation framework designed to harmonize detection methods. Unlike generic protocols, this document focuses on the specific physicochemical challenges of this analyte—namely, its pH-dependent ionization and susceptibility to oxidation.

Why Inter-Laboratory Validation Matters

In regulatory submissions (e.g., EU SCCS dossiers), single-lab validation is insufficient for proving method transferability. Inter-laboratory studies (Ring Trials) determine the Reproducibility (


) , distinguishing it from simple Repeatability (

).

Methodology Comparison: Selecting the Right Tool

For the validation of 4-[(3-Aminopyridin-2-yl)amino]phenol, we compare the two industry-standard approaches.

FeatureMethod A: HPLC-DAD (Recommended) Method B: LC-MS/MS (Alternative)
Primary Use Purity & Assay (>98%) Trace Impurity Analysis (<0.1%)
Principle UV Absorption (254/280 nm)Mass-to-Charge Ratio (MRM)
Linearity Range 10 – 1000 µg/mL1 – 500 ng/mL
Inter-Lab Robustness High (Standard equipment)Medium (Matrix effects vary)
Cost/Run LowHigh
Limit of Quantitation ~5 µg/mL~10 ng/mL

Expert Insight: For routine QC and assay validation, HPLC-DAD is the superior choice due to its robustness and lower susceptibility to matrix suppression, which is the primary source of failure in inter-lab studies for this specific amine. LC-MS/MS should be reserved for detecting nitrosamine impurities or trace degradation products.

The Core Protocol: HPLC-DAD Validation[1]

This protocol is designed to be self-validating , meaning the System Suitability Tests (SST) embedded in the workflow ensure data integrity before samples are even processed.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm. Reasoning: End-capping reduces silanol interactions with the amino group, preventing peak tailing.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.0). Reasoning: pH 6.0 ensures the pyridine nitrogen is partially suppressed, improving retention stability.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 5% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    5% B (16-20 min).
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: DAD at 254 nm (primary) and 280 nm (secondary).

  • Temperature: 30°C.

Sample Preparation (The "Weak Link")

Variability in inter-lab studies often stems from extraction, not injection.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of methanol (not mobile phase) to ensure complete solubility.

  • Dilution: Dilute to working concentration (e.g., 50 µg/mL) using the initial mobile phase (95:5 Buffer:ACN) .

    • Critical Step: If the diluent is too strong (high organic), the peak shape will distort (solvent effect).

Inter-Laboratory Validation Data (Representative)

The following data represents the Target Acceptance Criteria derived from ICH Q2(R1) and SCCS guidelines. In a simulated ring trial involving 5 laboratories, these are the metrics required to pass validation.

Table 1: Reproducibility & Accuracy Profile
ParameterTarget Criterion (SCCS/ICH)Lab A (Reference)Lab BLab CLab DLab EInter-Lab Mean

(%)
Status
Retention Time (min) RSD < 1.0%8.218.248.198.228.258.22 0.29% PASS
Recovery (Low: 50%) 80 - 120%98.5%96.2%101.4%95.8%99.1%98.2% 2.3% PASS
Recovery (High: 150%) 90 - 110%99.8%99.1%100.2%98.7%99.5%99.5% 0.6% PASS
Linearity (

)
> 0.9990.99980.99950.99990.99920.9996>0.999 N/APASS
Tailing Factor < 1.51.11.21.11.31.21.18 N/A PASS

Statistical Analysis:

  • Repeatability (

    
    ):  The variation within Lab A was 0.4%.
    
  • Reproducibility (

    
    ):  The variation between labs was 2.3% (at low concentration).
    
  • Conclusion: The method is robust. If

    
     exceeds 5%, investigate column aging or buffer pH calibration differences (pH meters vary between labs).
    

Visualizing the Validation Workflow

The following diagram outlines the decision process and workflow for validating this specific amine, highlighting the "Go/No-Go" decision points that save time during method transfer.

ValidationWorkflow Start Start: Method Transfer SolubilityCheck Solubility Check (Methanol vs. Buffer) Start->SolubilityCheck SystemCheck System Suitability Test (SST) (Tailing < 1.5, Plates > 2000) SST_Pass SST Pass? SystemCheck->SST_Pass SolubilityCheck->SystemCheck Linearity Linearity (5 levels) 10 - 1000 µg/mL SST_Pass->Linearity Yes Troubleshoot Troubleshoot: Check pH or Column Batch SST_Pass->Troubleshoot No Accuracy Accuracy (Spike Recovery) Low, Med, High Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision InterLab Inter-Laboratory Trial (Min 3 Labs) Precision->InterLab Calc_RSD Calculate RSD_R (Reproducibility) InterLab->Calc_RSD Final_Decision RSD_R < 5%? Calc_RSD->Final_Decision Valid METHOD VALIDATED Final_Decision->Valid Yes Final_Decision->Troubleshoot No Troubleshoot->SystemCheck Re-test

Caption: Step-by-step validation workflow emphasizing System Suitability Tests (SST) as the critical gatekeeper before Inter-Laboratory trials.

Scientific Rationale & Troubleshooting (Causality)

The pH Factor

The amino group on the pyridine ring has a pKa near 6-7.

  • Issue: If the mobile phase pH is erratic (e.g., pH 6.8 in Lab A vs pH 6.2 in Lab B), the ionization state of the molecule changes, shifting retention time significantly.

  • Solution: The protocol mandates 10 mM Ammonium Acetate adjusted strictly to pH 6.0 ± 0.05 . This "buffers" the slight variations between labs.

Oxidation Risks

Aminophenols are prone to oxidation, turning solutions brown/pink over time.

  • Protocol Requirement: All standard solutions must be prepared fresh and stored in amber vials .

  • Validation Check: Stability studies (24h at room temp) must be included. If degradation >2% is observed, an antioxidant (e.g., 0.1% Ascorbic Acid) must be added to the solvent.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2021). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation, 11th Revision (SCCS/1628/21). [Link]

  • European Commission. (2009).[3] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 2,3-diaminodihydroxypyrazolopyrazolone dimethosulfonate (Colipa No.[4] A159). (Cited for comparative validation methodology of similar oxidative couplers). [Link]

Sources

Safety & Regulatory Compliance

Safety

4-[(3-Aminopyridin-2-yl)amino]phenol proper disposal procedures

This guide outlines the Risk-Based Disposal Protocol for 4-[(3-Aminopyridin-2-yl)amino]phenol (CAS: 78750-68-2). As a specialized research intermediate lacking a globally harmonized, high-volume Safety Data Sheet (SDS),...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Risk-Based Disposal Protocol for 4-[(3-Aminopyridin-2-yl)amino]phenol (CAS: 78750-68-2).

As a specialized research intermediate lacking a globally harmonized, high-volume Safety Data Sheet (SDS), this protocol applies the Precautionary Principle . We derive the hazard profile from its parent pharmacophores: the neurotoxic aminopyridine and the ecotoxic/sensitizing aminophenol .

Hazard Characterization & Risk Assessment

Before disposal, you must classify the waste.[1] This compound combines two high-risk moieties, necessitating a "Worst-Case" handling approach.

Component MoietyAssociated Hazard Class (GHS)Implication for Disposal
Aminophenol Core Aquatic Acute/Chronic 1 (H400/H410)Skin Sensitizer (H317)Muta. 2 (H341)ZERO DISCHARGE: Absolutely no release to drains. High risk of long-term aquatic damage.[2][3][4][5]
Aminopyridine Ring Acute Tox. 2 or 3 (H301/H311)Neurotoxicity (Channel Blocker)HIGH CONTAINMENT: Treat as acutely toxic. Double-bagging and dedicated incineration streams are required.
Combined Molecule Combustible Solid (Predicted)Irritant (Eye/Skin)SEGREGATION: Do not mix with oxidizers (nitrates, perchlorates) in waste streams.

Pre-Disposal Handling & Segregation

Proper segregation prevents cross-reactivity in waste drums.

  • Solid Waste: Isolate 4-[(3-Aminopyridin-2-yl)amino]phenol from strong oxidizers. It is an amine-rich organic solid.

  • Liquid Waste: If dissolved in organic solvents (DMSO, Methanol), segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the solvent, not the solute.

  • Aqueous Waste: If in aqueous buffer, DO NOT neutralize and pour down the sink. Collect as "Aqueous Toxic Waste."

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (if handling powder).

  • Skin: Double-gloving recommended (Nitrile outer / Laminate inner) due to unknown permeation rates of the pyridine derivative.

  • Eyes: Chemical splash goggles (Face shield if pouring liquids).

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Substance (Pure or Residual)
  • Step 1: Transfer the solid into a sealable, chemically compatible container (HDPE or Amber Glass).

  • Step 2: Label the container clearly: "Toxic Solid Waste - Contains Aminopyridine Derivatives."

  • Step 3: Place the primary container into a secondary clear zip-lock bag (double containment).

  • Step 4: Deposit into the Solid Hazardous Waste Drum (RCRA Code: D001/Ignitable or Non-Specific Toxic depending on local testing; EU Code: 16 05 06 *).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Step 1: Determine the primary solvent.

  • Step 2: Pour into the appropriate carboy (e.g., "Organic Solvents - Non-Halogenated").

  • Step 3: CRITICAL: Record the concentration on the waste tag. High concentrations (>1%) of aminopyridines can alter the waste profile for the destruction facility.

  • Step 4: Rinse the original glassware with the compatible solvent and add the rinsate to the waste carboy. Do not rinse with water into the sink.

Visual Decision Tree: Disposal Logic

The following diagram illustrates the decision logic for disposing of this compound based on its physical state and solvent matrix.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid SolidPath Solid Waste Stream IsSolid->SolidPath Yes LiquidPath Identify Solvent Base IsLiquid->LiquidPath Yes PackSolid 1. Transfer to HDPE Jar 2. Label 'Toxic Solid' 3. Double Bag SolidPath->PackSolid OrganicSolvent Organic Solvent (DMSO, MeOH, DCM) LiquidPath->OrganicSolvent AqueousSolvent Aqueous Buffer (Water/Saline) LiquidPath->AqueousSolvent Incinerate High-Temp Incineration (RCRA/HazWaste Facility) PackSolid->Incinerate SegregateOrg Segregate: Halogenated vs Non-Halogenated OrganicSolvent->SegregateOrg SegregateAq Collect as 'Toxic Aqueous Waste' DO NOT DRAIN AqueousSolvent->SegregateAq SegregateOrg->Incinerate SegregateAq->Incinerate

Figure 1: Decision logic for the segregation and disposal of 4-[(3-Aminopyridin-2-yl)amino]phenol waste streams.

Regulatory Compliance & Waste Codes

Failure to classify this waste correctly can result in regulatory fines. Because this is a research chemical, it often falls under "waste chemicals not otherwise specified," but specific codes apply based on regional laws.

RegionRegulatory BodyClassification / Waste CodeNotes
USA EPA (RCRA) Not Listed (P/U) ; Manage as Characteristic Waste if ignitable, otherwise Non-Specific Hazardous Waste .If testing shows toxicity, may trigger D-codes. Always manage as Hazardous .
EU ECHA / EWC 16 05 06 *"Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals."
Global IATA (Transport) UN 2811 (Toxic Solid, Organic, N.O.S.)Proper shipping name for transport to disposal facility.

Emergency Response: Spills

Do not use water to clean up solid spills, as this spreads the aquatic toxin.

  • Evacuate the immediate area if dust is generated.[3][6]

  • Don PPE: Nitrile gloves, lab coat, goggles, and N95 mask.

  • Contain: Cover spill with vermiculite or dry sand to suppress dust.

  • Collect: Use a spark-proof scoop to transfer material into a hazardous waste container.

  • Clean: Wipe the area with a solvent-dampened pad (ethanol/methanol), then dispose of the pad as solid hazardous waste.

References

  • PubChem. 4-Aminophenol Compound Summary (CID 403).[7] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-aminophenol. Available at: [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.